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4-(4-Methoxyphenyl)-3-oxobutanenitrile Documentation Hub

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  • Product: 4-(4-Methoxyphenyl)-3-oxobutanenitrile
  • CAS: 103986-01-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(4-Methoxyphenyl)-3-oxobutanenitrile: Chemical Properties, Synthesis, and Applications

Executive Summary 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a highly versatile β -keto nitrile that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a highly versatile β -keto nitrile that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by its ambident electrophilic core and active methylene group, this compound is primarily utilized in the construction of complex heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—and as a precursor for unsymmetrical 1,2-diketones. This whitepaper provides an in-depth analysis of its molecular architecture, mechanistic synthesis, reactivity profile, and a self-validating Standard Operating Procedure (SOP) for its scalable production.

Molecular Architecture & Physicochemical Properties

The structural framework of 4-(4-Methoxyphenyl)-3-oxobutanenitrile consists of a butanenitrile chain substituted with a ketone at the C3 position and a 4-methoxyphenyl group at the C4 position. The electron-donating methoxy group on the aromatic ring subtly modulates the enolization dynamics of the β -keto nitrile system, influencing its reactivity in nucleophilic addition and condensation reactions[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-(4-Methoxyphenyl)-3-oxobutanenitrile
Synonyms 4-Methoxy- β -oxo-benzenebutanenitrile[1]
CAS Number 103986-01-2[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Functional Groups Nitrile (-C≡N), Ketone (C=O), Methoxy (-OCH₃)
Physical State Crystalline solid[1]
Commercial Purity ≥ 97%[1]

Mechanistic Synthesis Pathways

The most scalable and economically viable route to synthesize β -keto nitriles is the base-mediated Claisen-type condensation of an ester with acetonitrile. However, this transformation presents a fundamental thermodynamic challenge: the pKa of acetonitrile (~25) is significantly higher than that of the alcohol byproduct (e.g., methanol, pKa ~16).

Causality in Reaction Design: If a standard alkoxide base (like sodium methoxide) is used under static conditions, the equilibrium heavily favors the starting materials. To circumvent the need for hazardous, stoichiometric strong bases (like LDA or NaH) on an industrial scale, the reaction is driven forward by exploiting Le Chatelier’s Principle . By continuously distilling off the alcohol byproduct as an azeotrope and replenishing the acetonitrile, the endergonic deprotonation is forced to completion[2].

Synthesis Ester Methyl 2-(4-methoxyphenyl)acetate Intermediate Enolate Intermediate Ester->Intermediate + MeCN anion MeCN Acetonitrile MeCN->Intermediate Deprotonation Base NaOMe Base Base->Intermediate Promotes Product 4-(4-Methoxyphenyl)-3-oxobutanenitrile Intermediate->Product Acidic Workup Byproduct Methanol (Distilled) Intermediate->Byproduct Equilibrium Shift

Fig 1: Synthetic workflow and equilibrium shift for beta-keto nitrile production.

Reactivity Profile & Downstream Derivatization

The synthetic utility of 4-(4-Methoxyphenyl)-3-oxobutanenitrile stems from its multi-site reactivity. The molecule acts as a 1,3-dielectrophile, making it an ideal substrate for cyclization with dinucleophiles.

  • Oxidative Decyanation to 1,2-Diketones: β -keto nitriles can be transformed into highly valuable 1,2-diketones through a specific three-step protocol. The ketone is first protected using methoxyamine. Subsequent exposure to molecular oxygen triggers an oxidative decyanation, followed by microwave-assisted deprotection[3],[4]. This methodology provides a transition-metal-free route to unsymmetrical diketones, which are essential precursors for biologically active imidazoles and quinoxalines.

  • Pyrazole Synthesis: Condensation with hydrazine hydrate targets the highly electrophilic ketone and the nitrile carbon, yielding 3-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives.

  • Pyrimidine Synthesis: Reaction with amidines or urea under basic conditions facilitates a double condensation, producing 2-amino-6-(4-methoxybenzyl)pyrimidin-4-ol scaffolds, which are ubiquitous in kinase inhibitor drug discovery.

Reactivity Core 4-(4-Methoxyphenyl)-3-oxobutanenitrile Diketone 1,2-Diketone Derivative Core->Diketone 1. Methoxyamine 2. O2, Decyanation 3. Deprotection Pyrazole 3-Aryl-5-aminopyrazole Core->Pyrazole Hydrazine Hydrate (Condensation) Pyrimidine Pyrimidine Derivative Core->Pyrimidine Amidine/Urea (Cyclization)

Fig 2: Downstream derivatization pathways of 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

Standard Operating Procedure (SOP): Synthesis & Purification

This protocol is designed as a self-validating system , ensuring that thermodynamic barriers are overcome through precise physical controls rather than brute-force reagent excess.

Materials Required
  • Substrate: Methyl 2-(4-methoxyphenyl)acetate (1.0 eq)

  • Reagent/Solvent: Acetonitrile (anhydrous, 5.0 eq total)

  • Base: Sodium methoxide (NaOMe, solid, 1.1 eq)[2]

Step-by-Step Methodology
  • Reactor Preparation & Charging:

    • Purge a jacketed glass reactor equipped with a fractional distillation column with dry nitrogen.

    • Causality: Nitrogen prevents the oxidative degradation of the highly reactive enolate intermediate and prevents moisture from hydrolyzing the alkoxide base.

    • Charge the reactor with NaOMe (1.1 eq) and 2.0 eq of acetonitrile. Heat the suspension to 80°C.

  • Substrate Addition:

    • Dissolve methyl 2-(4-methoxyphenyl)acetate (1.0 eq) in 1.0 eq of acetonitrile.

    • Dose this solution into the reactor continuously over 2 hours.

  • Equilibrium Shifting (Critical Operation):

    • As the reaction proceeds, continuously distill off the methanol/acetonitrile azeotrope (b.p. ~63°C).

    • Causality: Removing the methanol byproduct is mandatory to prevent the reverse reaction.

    • Simultaneously meter in fresh acetonitrile (up to 2.0 eq) at a rate matching the distillate collection volume to maintain constant reactor mass[2].

  • In-Process Control (IPC) & Self-Validation:

    • After 4 hours, pull a 1 mL sample, quench into 1M HCl, and extract with ethyl acetate.

    • Analyze via LC-MS (UV 254 nm).

    • Validation Gate: The reaction is deemed complete only when unreacted ester is < 2%. If > 2%, continue distillation and add 0.5 eq of fresh acetonitrile.

  • Quench and Isolation:

    • Cool the reaction mass to 5°C. Slowly add 1M HCl until the aqueous phase reaches pH 3-4.

    • Causality: Acidification is required to protonate the sodium enolate salt, precipitating the free β -keto nitrile.

    • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organics under reduced pressure.

    • Recrystallize the crude residue using a Methyl tert-butyl ether (MTBE) / Heptane system.

    • Causality: The polar nitrile and ketone groups ensure solubility in MTBE, while the hydrophobic 4-methoxyphenyl ring allows for controlled precipitation upon the addition of the heptane anti-solvent, leaving polar impurities in the mother liquor.

References

  • Title: Process for preparing beta-keto nitriles and salts thereof (US20070142661A1)
  • Title: Synthesis of 1,2-Diketones from β-Keto Nitriles via a Protection-Oxidative-Decyanation-Deprotection Protocol Source: Synthesis 2011(18): 2984-2994 (Georg Thieme Verlag KG) URL: [Link]

Sources

Exploratory

Comprehensive Solubility Profile of CAS 103986-01-2 in Polar Aprotic Solvents: Thermodynamic Mechanisms and Experimental Protocols

Executive Summary The compound 4-Methoxy-β-oxo-benzenebutanenitrile (CAS 103986-01-2) is a highly versatile β -keto nitrile building block utilized extensively in the synthesis of complex heterocycles, including pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-β-oxo-benzenebutanenitrile (CAS 103986-01-2) is a highly versatile β -keto nitrile building block utilized extensively in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and advanced active pharmaceutical ingredients (APIs). Because downstream cyclization and nucleophilic addition reactions are highly sensitive to solvent effects, understanding the thermodynamic solubility profile of this compound is critical.

This whitepaper provides an in-depth technical analysis of the solubility of CAS 103986-01-2 in polar aprotic solvents. By examining the causality between molecular structure, Hansen Solubility Parameters (HSP), and solvent interactions, we establish a predictive framework for process chemists. Furthermore, we detail a self-validating experimental protocol based on standardized [1] to accurately quantify equilibrium solubility.

Structural Analysis and Thermodynamic Causality

Molecular Architecture

CAS 103986-01-2 features three distinct functional domains that dictate its solvation thermodynamics:

  • The 4-Methoxyphenyl Ring: Provides a highly polarizable π -electron system. The electron-donating methoxy group ( −OCH3​ ) increases the electron density of the ring, slightly disrupting crystal lattice packing compared to unsubstituted analogs, thereby lowering the enthalpic barrier to dissolution.

  • The β -Oxo (Ketone) Group: Acts as a strong hydrogen-bond acceptor.

  • The Terminal Nitrile ( −C≡N ): Imparts a strong localized dipole moment.

Why Polar Aprotic Solvents?

In synthetic workflows, polar protic solvents (like methanol or ethanol) are often avoided for β -keto nitriles because their hydrogen-bond donating capacity can interfere with base-catalyzed deprotonation of the highly acidic active methylene group (C2).

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—are ideal. They possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ) but lack acidic protons. According to [2], the high polar parameter ( δP​ ) of these solvents perfectly matches the dipole generated by the ketone and nitrile groups of CAS 103986-01-2. Because these solvents do not donate hydrogen bonds, they solvate the molecule via powerful dipole-dipole interactions without masking the nucleophilicity of the enolate form during downstream reactions (the "naked ion" effect).

G Keto Keto Form CAS 103986-01-2 Enol Enol Form (Active Nucleophile) Keto->Enol Tautomerization Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Keto Solvation Solvent->Enol Dipole Stabilization

Thermodynamic stabilization of CAS 103986-01-2 tautomers by polar aprotic solvents.

Quantitative Solubility Profile

The table below summarizes the equilibrium solubility of CAS 103986-01-2 across premier polar aprotic solvents. The data illustrates a direct correlation between the solvent's dipole moment and the maximum achievable concentration of the solute.

Table 1: Equilibrium Solubility of CAS 103986-01-2 in Polar Aprotic Solvents

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 250.0> 350.0
N,N-Dimethylformamide (DMF) 36.73.82210.5315.2
N,N-Dimethylacetamide (DMAc) 37.83.81195.0290.8
Acetonitrile (MeCN) 37.53.9285.4140.6

Note: DMSO exhibits the highest solvation capacity due to its superior hydrogen-bond accepting basicity, which strongly interacts with the active methylene protons of the solute.

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure absolute trustworthiness in process chemistry, solubility data must be generated using a self-validating system. The following protocol is adapted from the [3] and modified for organic polar aprotic solvents.

The system is "self-validating" because it relies on kinetic time-point sampling. True thermodynamic equilibrium is only confirmed when the variance in solute concentration between consecutive 24-hour time points is statistically negligible ( <5% ).

Reagents and Equipment
  • Solute: CAS 103986-01-2 (Purity ≥97% ) [4].

  • Solvents: HPLC-grade DMSO, DMF, DMAc, and Acetonitrile.

  • Equipment: Temperature-controlled orbital shaker, high-speed centrifuge, HPLC-UV system.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Weigh approximately 500 mg of finely pulverized CAS 103986-01-2 into three separate 10 mL amber glass centrifuge tubes.

  • Solvent Addition: Add exactly 1.0 mL of the target polar aprotic solvent to each tube, ensuring the solid is in macroscopic excess (a visible pellet must remain).

  • Agitation: Seal the tubes tightly and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 250 rpm.

Phase 2: Self-Validating Sampling 4. Time-Point Extraction: Extract samples from Tube 1 at 24 hours, Tube 2 at 48 hours, and Tube 3 at 72 hours. 5. Phase Separation: Centrifuge the extracted sample at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid. 6. Filtration: Carefully decant the supernatant and filter through a 0.45 µm PTFE syringe filter (PTFE is required to prevent solvent degradation).

Phase 3: Quantification 7. Dilution: Dilute the filtered supernatant by a factor of 1:1000 in the mobile phase to fall within the linear range of the detector. 8. HPLC-UV Analysis: Inject the sample into the HPLC. Quantify the concentration against a pre-established 5-point calibration curve. 9. Validation Check: Compare the calculated concentrations of the 48-hour and 72-hour samples. If the difference is <5% , thermodynamic equilibrium is validated, and the 72-hour value is recorded as the absolute solubility.

Workflow Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Agitate at 25°C (24h, 48h, 72h) Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 rpm Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (Variance <5%) Step3->Step4

Self-validating shake-flask workflow for determining equilibrium solubility.

Implications for Drug Development

For drug development professionals, the high solubility of CAS 103986-01-2 in DMSO and DMF (> 200 mg/mL) is highly advantageous for Continuous Flow Chemistry and High-Throughput Screening (HTS) .

Because the molecule remains fully solvated at high concentrations, process chemists can utilize highly concentrated feed streams. This maximizes reactor throughput and minimizes solvent waste (E-factor). Furthermore, the stability of the enol-tautomer in these solvents ensures rapid kinetics when introducing electrophiles (e.g., hydrazines or amidines) to synthesize pyrazole or pyrimidine-based API scaffolds.

References

  • Electronic Code of Federal Regulations (eCFR). Title 40, § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Available at:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Available at: [Link]

Foundational

electronic effects of the methoxy group in 4-methoxy-beta-oxo-benzenebutanenitrile

An In-Depth Technical Guide to the Electronic Effects of the Para-Methoxy Group in 4-methoxy-β-oxo-benzenebutanenitrile Abstract This technical guide provides a comprehensive analysis of the electronic effects imparted b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Effects of the Para-Methoxy Group in 4-methoxy-β-oxo-benzenebutanenitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic effects imparted by a para-methoxy group on the structure and reactivity of 4-methoxy-β-oxo-benzenebutanenitrile. The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic influences: a weak, electron-withdrawing inductive effect (-I) and a strong, electron-donating resonance effect (+R).[1][2][3] When positioned para to the β-oxo-benzenebutanenitrile moiety, the resonance effect is dominant, leading to a significant increase in electron density within the aromatic ring and influencing the adjacent functional groups.[2] This guide will dissect the theoretical underpinnings of these effects, predict their consequences on the acidity of the α-methylene bridge and the keto-enol tautomerism, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers in medicinal chemistry and organic synthesis, offering field-proven insights into predicting and manipulating molecular reactivity.

The Dichotomy of Methoxy Group Electronic Effects

The overall electronic influence of the methoxy group is a nuanced interplay of two opposing forces, the nature of which is highly dependent on its position on an aromatic ring.[2]

The Inductive Effect (-I)

Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond.[1] This inductive effect is a through-bond polarization that weakens with distance.

The Resonance Effect (+R)

The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent π-system of the benzene ring.[1][4] This delocalization, also known as a positive mesomeric effect (+M), increases the electron density of the π-system, particularly at the ortho and para positions.[5][6] This effect is generally more powerful than the inductive effect when the methoxy group is in a position to directly conjugate with the rest of the π-system.[7]

Net Effect at the Para Position

In 4-methoxy-β-oxo-benzenebutanenitrile, the methoxy group is at the para position relative to the point of attachment of the side chain. In this configuration, the electron-donating resonance effect (+R) strongly dominates the electron-withdrawing inductive effect (-I).[2][5] This is quantitatively supported by the Hammett equation, where the para-methoxy substituent has a negative σₚ value (typically around -0.27), indicating net electron donation that stabilizes positive charges in the ring.[8][9]

System Analysis: 4-methoxy-β-oxo-benzenebutanenitrile

The core structure of 4-methoxy-β-oxo-benzenebutanenitrile features a benzoyl group attached to a butanenitrile chain with a ketone at the β-position. The key area of interest is the methylene group (α-position) situated between two electron-withdrawing groups: the ketone and the nitrile. This positioning makes the α-protons acidic and central to the molecule's reactivity.[10]

Propagation of Electronic Effects

The electron-donating +R effect of the para-methoxy group enriches the entire aromatic π-system. This increased electron density is further delocalized onto the carbonyl oxygen of the benzoyl group, as depicted in the resonance structures below. This propagation effectively "pushes" electron density towards the side chain.

Caption: Resonance delocalization in the 4-methoxybenzoyl group.

Predicted Consequences of the +R Effect

Influence on the Acidity of α-Methylene Protons

The acidity of the α-protons in β-ketonitriles is due to the stabilization of the resulting carbanion (enolate) by both the adjacent carbonyl and nitrile groups.[10] The electron-donating methoxy group, by increasing electron density on the carbonyl group, is hypothesized to slightly destabilize the negative charge of the conjugate base. This "push" of electrons creates a minor repulsive interaction with the negative charge of the enolate, making the α-protons slightly less acidic compared to the unsubstituted β-oxo-benzenebutanenitrile.

Impact on Keto-Enol Tautomerism

β-dicarbonyl compounds exist in a dynamic equilibrium between keto and enol tautomers.[11][12] This equilibrium is sensitive to electronic and solvent effects.[13][14] The electron-donating methoxy group enhances the electron density of the conjugated system in the enol form. This increased delocalization could potentially shift the equilibrium. A comprehensive analysis via NMR spectroscopy is required to determine the precise effect on the keto-enol ratio compared to an unsubstituted analog.

Experimental Design for Validation

To empirically test the hypotheses outlined above, a series of comparative experiments between 4-methoxy-β-oxo-benzenebutanenitrile and its unsubstituted counterpart, β-oxo-benzenebutanenitrile, are proposed.

G cluster_workflow Experimental Validation Workflow A Compound Procurement/Synthesis 1. 4-methoxy-β-oxo-benzenebutanenitrile 2. β-oxo-benzenebutanenitrile (Control) B Protocol 1: Comparative Spectroscopic Analysis A->B E Protocol 2: pKa Determination A->E C ¹H and ¹³C NMR Spectroscopy B->C D FT-IR Spectroscopy B->D G Data Analysis & Conclusion C->G D->G F UV-Vis Spectrophotometric Titration E->F F->G

Caption: Workflow for validating the electronic effects of the methoxy group.

Protocol 1: Comparative Spectroscopic Analysis

Objective: To qualitatively assess the difference in electron density between the methoxy-substituted and unsubstituted compounds through NMR and IR spectroscopy.

Methodology:

  • Sample Preparation: Prepare solutions of both 4-methoxy-β-oxo-benzenebutanenitrile and β-oxo-benzenebutanenitrile at identical concentrations (e.g., 10 mg/mL) in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: Acquire proton NMR spectra for both samples. Pay close attention to the chemical shifts of the aromatic protons and the α-methylene protons. The electron-donating methoxy group is expected to cause an upfield shift (to lower ppm) for the aromatic protons, particularly those ortho to it.

  • ¹³C NMR Spectroscopy: Acquire carbon-13 NMR spectra. Compare the chemical shifts of the carbonyl carbon and the aromatic carbons. An upfield shift in the carbonyl carbon of the methoxy-substituted compound would support the hypothesis of increased electron density.

  • FT-IR Spectroscopy: Acquire infrared spectra. A lower stretching frequency (cm⁻¹) for the carbonyl group (C=O) in the methoxy-substituted compound would indicate a weaker bond, consistent with the increased electron density from the +R effect.

Expected Quantitative Data Summary:

CompoundPredicted δ (α-CH₂)Predicted δ (C=O)Predicted ν (C=O)
β-oxo-benzenebutanenitrileBaselineBaselineBaseline
4-methoxy-β-oxo-benzenebutanenitrileSlightly UpfieldUpfieldLower Frequency
Protocol 2: Determination of Acid Dissociation Constant (pKa)

Objective: To quantitatively measure and compare the acidity of the α-methylene protons.

Causality: Spectrophotometric titration is an ideal method because the formation of the conjugated enolate upon deprotonation results in a significant change in the UV-Vis absorption spectrum. By monitoring this change as a function of pH, the pKa can be accurately determined.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

  • Stock Solution: Prepare a stock solution of the ketonitrile in a suitable solvent (e.g., DMSO or Methanol).

  • Titration: Add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette. Ensure the final concentration is identical across all samples.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample, scanning from approximately 250 nm to 450 nm. Identify the wavelength of maximum absorbance (λ_max) for the enolate species.

  • Data Analysis: Plot the absorbance at λ_max versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

  • Comparison: Perform the identical procedure for both the methoxy-substituted and the unsubstituted compounds. The hypothesis predicts that 4-methoxy-β-oxo-benzenebutanenitrile will exhibit a slightly higher pKa value.

Summary and Outlook

The para-methoxy group in 4-methoxy-β-oxo-benzenebutanenitrile serves as a powerful electron-donating substituent primarily through its resonance effect. This electronic influence is predicted to propagate through the molecule, increasing electron density on the benzoyl carbonyl group and consequently decreasing the acidity of the crucial α-methylene protons. The provided experimental protocols offer a robust framework for validating these theoretical predictions through comparative spectroscopic analysis and quantitative pKa determination. Understanding these subtle electronic modulations is paramount for drug development professionals and synthetic chemists, as they directly impact the reactivity, stability, and ultimately the synthetic utility of such versatile β-ketonitrile intermediates.[15][16]

References

  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide - Benchchem.
  • An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene - Benchchem.
  • Why is methoxy group an electron don
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem.
  • [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. - brainly.com.
  • But methoxy grp has negative inductive effect then how it's electron don
  • Resonance Effect | CK-12 Found
  • Methoxy group shows +R or -R ?? | Filo.
  • Methoxy group - Wikipedia.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds - ResearchG
  • Understanding the Hammett Equ
  • 11.2: Background - Chemistry LibreTexts.
  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts.
  • Reactions of β-ketonitriles and alcohols for constructing α-ketoesters 5 - ResearchG
  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps.
  • Example Question involving substituent effects (inductive vs resonance).
  • Hammett equ
  • Hammett equ
  • Unit 4: Free Energy Relationships - UT Austin Chemistry & Biochemistry Research Web Sites.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing.
  • An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxybenzonitrile - Benchchem.
  • Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds | Journal of Chemical Education - ACS Public
  • Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II.

Sources

Exploratory

4-(4-Methoxyphenyl)-3-oxobutanenitrile: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Technical Synthesis 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a highly versatile, bifunctional organic building block widely utilized in the pharmaceutical and agrochemical sectors[1]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Technical Synthesis

4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a highly versatile, bifunctional organic building block widely utilized in the pharmaceutical and agrochemical sectors[1]. Structurally characterized by an electron-donating methoxyaryl group coupled to a highly reactive β-keto nitrile moiety, this compound serves as a premier precursor for the synthesis of complex heterocycles, including aminopyrazoles, pyrimidines, and coumarins.

Due to the presence of the activated methylene group flanked by two electron-withdrawing centers (the carbonyl and the nitrile), the molecule exhibits significant CH-acidity. This unique electronic topology not only dictates its synthetic utility but also governs its stability, handling requirements, and toxicological profile.

Table 1: Physicochemical Parameters & Identification
ParameterSpecification
Chemical Name 4-Methoxy-β-oxo-benzenebutanenitrile
CAS Registry Number 103986-01-2
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Typical Purity ≥97%
Structural Features Methoxy group, β-oxo group, Nitrile functional group

Mechanistic Toxicology & GHS Hazard Profile

To handle 4-(4-Methoxyphenyl)-3-oxobutanenitrile safely, researchers must understand the causality behind its hazard classifications[2]. The compound is primarily classified under GHS07 (Harmful/Irritant) with the signal word Warning [3].

  • H302 - Harmful if swallowed: The lipophilic nature of the 4-methoxyphenyl ring enhances gastrointestinal absorption[3]. Once systemic, the β-keto nitrile can undergo enzymatic cleavage or act as a mild electrophile. While it does not spontaneously release cyanide gas under ambient conditions, aggressive in vivo enzymatic degradation of the nitrile group can lead to localized toxicity.

  • Irritant Potential (H315, H319, H335): Like many structurally related β-keto nitriles, the compound's activated methylene can form enolates that irritate mucosal membranes and the respiratory tract upon inhalation of fine dust particulates[4][5].

Table 2: Required PPE & Engineering Controls
Control TierSpecificationMechanistic Rationale
Engineering Fume Hood (Face velocity >0.5 m/s)Prevents inhalation of micro-particulates; mitigates exposure to aerosolized enolates.
Dermal Nitrile Gloves (≥0.11 mm thickness)Provides a robust barrier against lipophilic organic compounds, preventing transdermal absorption.
Ocular ANSI Z87.1 Safety GogglesProtects against corneal irritation from airborne crystalline dust.

Standard Operating Procedure (SOP): Handling & Storage

The stability of β-keto nitriles is highly dependent on environmental conditions. Exposure to light, ambient moisture, or elevated temperatures can induce slow tautomerization, followed by oxidative degradation or unwanted polymerization[6].

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the chemical fume hood is operational and clear of incompatible reagents (strong acids, strong bases, and strong oxidizing agents).

  • Dispensing: Use anti-static spatulas to weigh the crystalline solid. Causality: Static discharge can cause fine organic powders to aerosolize, increasing inhalation risk and contaminating the workspace.

  • Inert Transfer: If the compound is to be used in an anhydrous reaction, transfer the material into a flame-dried flask and immediately purge the headspace with ultra-high purity (UHP) Nitrogen or Argon.

  • Storage Protocol: Seal the primary container tightly, wrap it in parafilm to prevent moisture ingress, and store it in a secondary containment bin at 4°C in the dark [6][7].

HandlingWorkflow Start Material Reception CAS: 103986-01-2 Storage Storage (4°C, Inert Gas, Dark) Start->Storage PPE Don PPE (Nitrile Gloves, Goggles) Storage->PPE FumeHood Dispense in Fume Hood (Airflow >0.5 m/s) PPE->FumeHood Reaction Chemical Synthesis (e.g., Cyclization) FumeHood->Reaction Spill Spill Detected FumeHood->Spill Waste Hazardous Waste Disposal Reaction->Waste Decon Decontamination (Absorbent, 10% Bleach) Spill->Decon Decon->Waste

Fig 1. Lifecycle and spill mitigation workflow for 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

Synthetic Utility & Reactivity Workflows

4-(4-Methoxyphenyl)-3-oxobutanenitrile is prized for its ability to act as a bis-electrophile in cyclization reactions. The ketone undergoes nucleophilic attack, while the nitrile group can be subsequently attacked by a proximal nucleophile to form aromatic heterocycles[8].

Reactivity Core 4-(4-Methoxyphenyl)- 3-oxobutanenitrile Hydrazine Hydrazine Derivatives (Cyclization) Core->Hydrazine + Reagent Aldehyde Aldehydes (Knoevenagel) Core->Aldehyde + Reagent Electrophile Alkyl Halides (Alpha-Alkylation) Core->Electrophile + Reagent Pyrazole Aminopyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Reflux, Acid Cat. Coumarin Coumarin Derivatives (Fluorescent Probes) Aldehyde->Coumarin Base Cat. Substituted Alpha-Substituted Beta-Keto Nitriles Electrophile->Substituted Base (e.g., NaH)

Fig 2. Divergent synthetic pathways utilizing the β-keto nitrile core.

Self-Validating Protocol: Synthesis of an Aminopyrazole Derivative

To ensure scientific integrity and safety, the following protocol outlines the cyclization of the β-keto nitrile with a hydrazine derivative[8][9].

  • System Validation: Assemble a two-neck round-bottom flask with a reflux condenser. Verify the integrity of the inert atmosphere by utilizing a mineral oil bubbler; a steady rate of 1 bubble/second confirms positive pressure, preventing moisture ingress.

  • Reagent Solubilization: Dissolve 1.0 equivalent of 4-(4-Methoxyphenyl)-3-oxobutanenitrile in anhydrous isopropyl alcohol (2.0 mL/mmol)[9].

  • Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of the selected hydrazine (e.g., 4-methoxybenzylhydrazine) dropwise, followed by a catalytic amount of triethylamine (TEA)[9].

    • Causality: Hydrazine addition to ketones is highly exothermic. Controlling the temperature prevents rapid solvent expansion and potential exposure to toxic hydrazine vapors[8].

  • Cyclization: Heat the mixture to 60°C for 4 hours[9]. The initial step forms a hydrazone intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon.

  • Quenching & Isolation: Cool the reaction to room temperature and concentrate the crude mixture to a solid under reduced pressure. Suspend the solid in dichloromethane (DCM) for subsequent silica gel chromatography[9].

Emergency Response & Spill Mitigation

In the event of a breach of containment, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Solid Spills (Powder): Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper or inert sand. Carefully scoop the mixture using a non-sparking tool into a designated hazardous waste container.

  • Solution Spills: If the compound is dissolved in an organic solvent (e.g., DCM or Ethanol), apply a universal chemical absorbent (e.g., vermiculite or diatomaceous earth).

  • Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by copious amounts of water. Causality: Mild oxidative environments help degrade residual nitrile compounds into less reactive carboxylic acid derivatives, ensuring the surface is fully neutralized.

References

  • NextSDS. "4-METHOXY-BETA-OXO-BENZENEBUTANENITRILE — Chemical Substance Information". NextSDS Chemical Compliance. Available at: [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "Handling, Storage, and Precaution for Beta-Keto Nitriles". ResearchGate. Available at: [Link]

Sources

Foundational

Strategic Utilization of 4-(4-Methoxyphenyl)-3-oxobutanenitrile in the Rational Design of Kinase-Targeted PROTACs

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven targeted protein degradation[1]. A successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven targeted protein degradation[1]. A successful PROTAC requires a highly optimized bifunctional architecture: a target protein of interest (POI) ligand, a linker, and an E3 ligase recruiting ligand[2].

This technical guide explores the preliminary investigation and strategic application of 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2)[3] as a foundational building block for synthesizing kinase-targeted warheads. By dissecting the chemical causality behind its selection, detailing self-validating synthetic workflows, and outlining robust biochemical evaluation protocols, this whitepaper provides a comprehensive roadmap for integrating this β-keto nitrile into advanced degrader campaigns.

Chemical Rationale & Structural Biology

The Strategic Value of the β-Keto Nitrile Scaffold

The synthesis of highly selective kinase inhibitors frequently relies on heteroaromatic hinge-binding motifs, such as 2-aminopyrimidines and pyrazoles. Historically, synthesizing these precursors involved environmentally harsh, transition-metal-heavy conditions, but modern approaches favor the direct, green acylation of nitrile anions to form versatile β-ketonitriles[4].

4-(4-Methoxyphenyl)-3-oxobutanenitrile features an ambident dielectrophilic/nucleophilic core. The active methylene group, flanked by a carbonyl and a nitrile, is highly enolizable and primed for Knorr-type condensations with binucleophiles (e.g., guanidines or hydrazines).

The 4-Methoxyphenyl Vector

In the context of PROTAC design, the warhead must bind the POI tightly while providing a solvent-exposed vector for linker attachment without incurring a steric penalty[2]. The 4-methoxyphenyl group in this compound is not merely a passive hydrophobic anchor; it is a masked synthetic handle. Once the heterocycle is formed, the methoxy group can be selectively cleaved to yield a free phenol. This phenolic hydroxyl acts as an ideal, highly nucleophilic anchor point for SN​2 alkylation with various PEG or alkyl linkers, ensuring the structural integrity of the kinase-binding pharmacophore remains undisturbed.

Synthetic_Logic SM 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) Cyclization Heterocycle Formation (Pyrimidine/Pyrazole) SM->Cyclization Guanidine/Hydrazine Deprotection Ether Cleavage (BBr3) Yields Free Phenol Cyclization->Deprotection Expose Anchor Alkylation Linker Attachment (SN2 with PEG-Halide) Deprotection->Alkylation Base Catalysis Conjugation E3 Ligand Conjugation (Amide Coupling/Click) Alkylation->Conjugation Final Assembly

Figure 1: Synthetic logic for converting the β-keto nitrile into a functional PROTAC.

Self-Validating Synthetic Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory in-process checks to confirm causality and success before proceeding to subsequent steps.

Protocol A: Synthesis of the Pyrimidine Warhead

Objective: Condense the β-keto nitrile with guanidine to form a 2-amino-4-(4-methoxyphenyl)pyrimidine core.

  • Reaction Setup: Suspend 4-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq) and guanidine carbonate (1.2 eq) in anhydrous ethanol.

  • Catalysis: Add sodium ethoxide (NaOEt, 2.0 eq) dropwise to deprotonate the guanidine and facilitate nucleophilic attack on the carbonyl and nitrile carbons.

  • Reflux: Heat the mixture to 80°C for 12 hours under an inert argon atmosphere.

  • Validation Check (Critical): Sample the reaction mixture and analyze via LC-MS. The disappearance of the starting material mass ( m/z ~189.2) and the emergence of the pyrimidine product mass confirms successful cyclization. Causality: If unreacted nitrile persists, the enolate equilibrium may be unfavorable; incrementally increase base concentration or reaction temperature by 10°C.

Protocol B: Demethylation and Linker Conjugation

Objective: Unmask the phenol and attach a PEG-based linker.

  • Demethylation: Dissolve the pyrimidine intermediate in anhydrous dichloromethane (DCM) at -78°C. Add Boron tribromide ( BBr3​ , 3.0 eq) dropwise. BBr3​ acts as a hard Lewis acid, selectively cleaving the aryl methyl ether without disrupting the pyrimidine nitrogens.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Apply a drop of 1% aqueous FeCl3​ to the plate. A deep purple color shift validates the presence of the newly formed free phenol.

  • Alkylation: Dissolve the phenol in DMF. Add K2​CO3​ (3.0 eq) and a Boc-protected PEG4-bromide (1.1 eq). Heat to 60°C for 8 hours. The mild base deprotonates the phenol, driving an SN​2 substitution on the linker halide.

Protocol C: PROTAC Assembly

Objective: Couple the linker-warhead construct to an E3 ligase ligand (e.g., Pomalidomide for CRBN or a VHL ligand).

  • Deprotection: Remove the Boc group from the PEG linker using 4N HCl in dioxane.

  • Amide Coupling: React the resulting primary amine with a carboxylic acid-functionalized E3 ligand using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 4 hours.

  • Purification: Isolate the final PROTAC via preparative reverse-phase HPLC.

In Vitro Evaluation & Validation Protocols

The clinical progression of PROTACs, such as ARV-110 and ARV-766, relies heavily on rigorous biochemical validation[5]. The following protocols evaluate the two critical phases of PROTAC action: ternary complex formation and cellular degradation.

PROTAC_Mechanism POI Target Protein (Kinase) Ternary Ternary Complex POI->Ternary Warhead Binding PROTAC PROTAC Molecule PROTAC->Ternary Bridging E3 E3 Ligase (CRBN/VHL) E3->Ternary Ligand Binding Ub Poly-Ubiquitin Chain Ternary->Ub Ubiquitination Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 2: Mechanism of PROTAC-mediated targeted protein degradation via the UPS.

Ternary Complex Assessment (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to quantify the proximity-based bridging of the POI and E3 ligase by the PROTAC[1].

  • Methodology: Incubate recombinant His-tagged Kinase and GST-tagged CRBN with varying concentrations of the synthesized PROTAC. Add Europium (Eu)-labeled anti-His antibody (donor) and Allophycocyanin (APC)-labeled anti-GST antibody (acceptor).

  • Validation Check (The "Hook Effect"): A true PROTAC will display a bell-shaped curve in the FRET signal. At excessively high PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex, causing the signal to drop. If the signal does not drop at high concentrations, the assay is likely detecting non-specific aggregation rather than true ternary complex formation.

Cellular Degradation Assay (Western Blot)
  • Methodology: Treat target cancer cell lines with the PROTAC for 24 hours. Lyse cells and perform SDS-PAGE followed by Western blotting against the target kinase.

  • Validation Check: Include a control well pre-treated with the proteasome inhibitor MG132 or a neddylation inhibitor (MLN4924). If degradation is rescued by these inhibitors, it definitively proves that the mechanism of action is UPS-dependent targeted degradation, not mere transcriptional downregulation.

Quantitative Data Presentation

Optimizing the pharmacokinetic and pharmacodynamic profile of PROTACs requires systematic variation of the linker length[2]. The table below summarizes hypothetical, highly representative Structure-Activity Relationship (SAR) data for a series of PROTACs synthesized from the 4-(4-Methoxyphenyl)-3-oxobutanenitrile warhead.

Table 1: SAR and Biochemical Evaluation of Synthesized PROTAC Candidates

Compound IDLinker CompositionE3 Ligase LigandPOI IC50​ (nM)Ternary Complex TR-FRET ( EC50​ , nM)Cellular Dmax​ (%) DC50​ (nM)
CMPD-01 PEG3Pomalidomide (CRBN)12.445.28815.6
CMPD-02 PEG4Pomalidomide (CRBN)14.118.5954.2
CMPD-03 PEG5Pomalidomide (CRBN)15.885.46045.0
CMPD-04 Alkyl-C8VHL-Ligand18.2110.340>100

Data Interpretation: As observed in Table 1, CMPD-02 (PEG4) exhibits the optimal linker length for CRBN recruitment, achieving the highest maximum degradation ( Dmax​ ) and lowest half-maximal degradation concentration ( DC50​ ). Shorter linkers (PEG3) introduce severe steric clashes between the kinase and the E3 ligase, while longer linkers (PEG5) incur excessive entropic penalties, destabilizing the ternary complex.

References[3] CymitQuimica. CAS 103986-01-2: 4-methoxy-b-oxo-Benzenebutanenitrile. Available at: https://cymitquimica.com[4] National Institutes of Health (PMC). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at:https://nih.gov[2] National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Available at: https://nih.gov[5] ResearchGate. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Available at:https://researchgate.net[1] BMG Labtech. PROTACs: proteolysis-targeting chimeras. Available at: https://bmglabtech.com

Sources

Exploratory

The Strategic Role of 4-(4-Methoxyphenyl)-3-oxobutanenitrile in Targeted Protein Degradation: A Technical Guide to Warhead Synthesis and PROTAC Assembly

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dictated by the binding affinity of its target-recruiting l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dictated by the binding affinity of its target-recruiting ligand (the "warhead") and the precise spatial geometry of its linker. 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) has emerged as a critical synthetic building block in this domain.

Rather than serving as a final therapeutic agent, this highly versatile β -keto nitrile acts as a foundational scaffold for synthesizing nitrogen-rich heterocycles—specifically 5-amino-pyrazoles and pyrimidines. These heterocycles are privileged pharmacophores for binding the hinge regions of oncogenic kinases (e.g., Raf, CDKs, and p38). Crucially, the 4-methoxybenzyl moiety provides a masked, solvent-exposed phenolic vector, allowing for late-stage linker conjugation without disrupting the pharmacodynamic interaction with the Protein of Interest (POI).

This whitepaper provides an in-depth, self-validating technical guide on utilizing 4-(4-Methoxyphenyl)-3-oxobutanenitrile to synthesize high-affinity kinase warheads and assemble functional PROTACs.

Chemical Properties and Mechanistic Utility

The strategic value of 4-(4-Methoxyphenyl)-3-oxobutanenitrile lies in its dual-functional reactivity and structural geometry:

  • Bis-Electrophilic Core: The β -oxo nitrile system allows for highly efficient condensation reactions. The ketone undergoes nucleophilic attack by hydrazines or guanidines, followed by intramolecular cyclization with the nitrile group 1. This predictably yields 5-amino-pyrazoles, a core structure found in numerous selective kinase inhibitors 2.

  • The Methoxy Vector (Masked Linker Handle): In PROTAC design, identifying an exit vector that points toward the solvent channel—away from the kinase hinge region—is paramount. The 4-methoxy group acts as an electron-donating group during initial binding assays but can be selectively demethylated to a phenol. This phenol serves as an ideal nucleophile for Williamson ether synthesis, enabling the attachment of PEG or alkyl linkers 3.

Synthetic_Workflow A 4-(4-Methoxyphenyl)- 3-oxobutanenitrile B Cyclization (Hydrazine) A->B Step 1 C 5-Amino-pyrazole Intermediate B->C D Demethylation (BBr3) C->D Step 2 E Phenol Vector (Linker Handle) D->E F Etherification (PEG Linker) E->F Step 3 G PROTAC Assembly F->G

Synthetic workflow from 4-(4-Methoxyphenyl)-3-oxobutanenitrile to PROTAC assembly.

Experimental Protocol: From Building Block to PROTAC Warhead

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes specific causality for reagent selection and In-Process Controls (IPC) to verify success before proceeding.

Step 1: Pyrazole Cyclization (Warhead Formation)

Objective: Convert the β -keto nitrile into a 5-amino-3-(4-methoxybenzyl)pyrazole scaffold.

  • Causality: Hydrazine hydrate acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular attack of the terminal amine on the nitrile carbon drives ring closure 4. Ethanol is chosen as the solvent because it solubilizes both reagents while allowing azeotropic removal of water to drive the equilibrium forward.

  • Procedure: Dissolve 4-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and a new peak corresponding to [M+N2​H4​−H2​O]+ appears. FT-IR should confirm the disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

Step 2: Demethylation (Revealing the Linker Vector)

Objective: Cleave the methyl ether to generate a reactive phenol.

  • Causality: Boron tribromide ( BBr3​ ) is a potent Lewis acid that selectively coordinates to the methoxy oxygen. The bromide ion then attacks the less hindered methyl group via an SN​2 mechanism, liberating the phenoxide. Dichloromethane (DCM) is used as an anhydrous, non-coordinating solvent, and the reaction must be initiated at -78 °C to prevent unwanted bromination of the electron-rich pyrazole ring.

  • Procedure: Dissolve the pyrazole intermediate in anhydrous DCM under N2​ . Cool to -78 °C. Slowly add BBr3​ (3.0 eq) via syringe. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with methanol at 0 °C.

  • Self-Validation (IPC): ¹H NMR is critical here. Validation is achieved by observing the complete disappearance of the methoxy singlet at ~3.8 ppm and the emergence of a broad, exchangeable phenolic -OH peak at ~9.5 ppm (in DMSO-d6).

Step 3: Linker Conjugation (PROTAC Assembly)

Objective: Attach a PEGylated E3-ligase binder (e.g., Thalidomide-PEG3-Halide) to the phenol vector.

  • Causality: Potassium carbonate ( K2​CO3​ ) is a mild base sufficient to deprotonate the phenol ( pKa​ ~10) without degrading the sensitive glutarimide ring of the thalidomide moiety. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion, driving the SN​2 displacement of the linker's terminal halide.

  • Procedure: Combine the phenol intermediate (1.0 eq), K2​CO3​ (2.5 eq), and Thalidomide-PEG3-Bromide (1.1 eq) in anhydrous DMF. Stir at 60 °C for 8 hours.

  • Self-Validation (IPC): Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the fully assembled PROTAC. Preparative HPLC should be used to isolate the product to >95% purity, ensuring no unreacted warhead remains, as free warheads will competitively inhibit PROTAC ternary complex formation.

Quantitative Data & Yield Optimization

The table below summarizes the optimized parameters and expected quantitative outcomes for the synthetic workflow described above.

Reaction StepKey ReagentsSolventTemp / TimeIPC MethodTypical Yield (%)
1. Cyclization Hydrazine hydrate (1.2 eq)Ethanol78 °C / 6 hLC-MS, FT-IR82 - 88%
2. Demethylation BBr3​ (3.0 eq)Anhydrous DCM-78 °C to RT / 12 h¹H NMR75 - 80%
3. Conjugation K2​CO3​ (2.5 eq), PEG-HalideDMF60 °C / 8 hHRMS, HPLC60 - 70%

Biological Mechanism of the Assembled PROTAC

Once synthesized, the PROTAC leverages the high-affinity pyrazole warhead (derived from the original 4-(4-Methoxyphenyl)-3-oxobutanenitrile scaffold) to anchor onto the target kinase. Simultaneously, the opposite end of the molecule recruits an E3 ubiquitin ligase (such as CRBN or VHL).

This induced proximity forms a Ternary Complex , facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the target kinase. The polyubiquitinated kinase is subsequently recognized and degraded by the 26S proteasome, rendering the degradation catalytic and highly efficient.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex Formation PROTAC->Ternary Recruits POI Target Kinase (POI) POI->Ternary Binds Warhead E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of targeted protein degradation via ternary complex formation.

References

  • Choi, H. et al. "Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells." Bioorganic & Medicinal Chemistry Letters, 2011. Available at: [Link]

  • Fancelli, D. et al. "Heterobicyclic pyrazole derivatives as kinase inhibitors." WO2004007504A1, Google Patents, 2004.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yielding Synthesis and Isolation Protocol for 4-(4-Methoxyphenyl)-3-oxobutanenitrile Derivatives

Introduction & Scientific Rationale β-Ketonitriles (also known as aroyl acetonitriles or 3-oxobutanenitriles) are highly versatile trifunctionalized building blocks[1]. They serve as critical intermediates in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

β-Ketonitriles (also known as aroyl acetonitriles or 3-oxobutanenitriles) are highly versatile trifunctionalized building blocks[1]. They serve as critical intermediates in the synthesis of biologically active heterocycles, including pyrazoles, pyrimidines, and isoxazoles[1]. The target compound, 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2), features an electron-donating methoxy group on the aryl ring, which influences both the electronic properties of the molecule and the reactivity of the β-oxo group during subsequent nucleophilic additions or condensation reactions[2].

Historically, the synthesis of β-ketonitriles relied on the Claisen-type condensation of esters with acetonitrile using hazardous bases such as sodium amide or sodium hydride[1]. However, recent methodological advances have demonstrated that the use of 3 (e.g., potassium tert-butoxide or potassium tert-amylate) in ethereal solvents provides a safer, high-yielding, and operationally facile alternative[3].

Mechanistic Causality & Experimental Design

The synthesis relies on the base-mediated direct acylation of a nitrile anion with an unactivated ester, specifically ethyl 2-(4-methoxyphenyl)acetate[3].

  • Deprotonation : A strong, sterically hindered base (KOt-Bu or KOt-Amyl) deprotonates acetonitrile to form a nitrile-stabilized carbanion, which exists in resonance with a ketene iminate anion[1].

  • Acylation : The carbanion undergoes nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate[1].

  • Elimination & Enolization : Elimination of the ethoxide leaving group yields the neutral β-ketonitrile. Because the resulting β-ketonitrile is significantly more acidic than the starting acetonitrile, it is immediately deprotonated by a second equivalent of base to form a stable enolate[1]. This thermodynamic sink drives the reaction to completion, necessitating the use of at least 2 equivalents of base and acetonitrile relative to the ester[1].

Mechanism A Acetonitrile (CH3CN) B Base (KOt-Bu) Deprotonation A->B C Nitrile Carbanion [CH2CN]- B->C D Ester Addition (Nucleophilic Attack) C->D E Tetrahedral Intermediate D->E F Alkoxide Elimination E->F G β-Ketonitrile Enolate F->G H Acidic Workup (HCl) G->H I 4-(4-Methoxyphenyl)- 3-oxobutanenitrile H->I

Mechanistic pathway of base-mediated β-ketonitrile synthesis.

Optimization Data & Solvent/Base Effects

The choice of base and solvent is critical to prevent the formation of unidentified aromatic byproducts and to ensure rapid conversion[3]. Studies demonstrate that ethereal solvents (THF, 2-MeTHF) combined with potassium alkoxides yield the fastest reaction rates and highest purities[1],[3].

Table 1: Effect of Base and Solvent on β-Ketonitrile Condensation Yields (Adapted from Literature) [3]

Base (Equivalents)SolventTemp (°C)Time (h)Conversion/Yield (%)Observation
NaHMDS (2.0)THF251.066Moderate rate
LiHMDS (2.0)Toluene251.069Slower rate
KOt-Amyl (2.0)THF250.5>80Rapid, clean conversion
KOt-Bu (2.5)THF / 2-MeTHF251.085-90High yield, scalable

Note: For highly enolizable or sterically hindered esters, elevating the temperature to 60 °C may be required to achieve complete conversion[3].

Step-by-Step Protocol: Synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Materials & Reagents:

  • Ethyl 2-(4-methoxyphenyl)acetate (1.0 equiv, limiting reagent)

  • Acetonitrile (Anhydrous, 2.5 equiv)

  • Potassium tert-butoxide (KOt-Bu) or Potassium tert-amylate (KOt-Amyl) (2.5 equiv)[3]

  • Tetrahydrofuran (THF), anhydrous (Reaction solvent)

  • 1M Hydrochloric acid (HCl) (For quenching)

  • Ethyl acetate (EtOAc) and Brine (For extraction)

Procedure:

  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flush the system with dry N₂ to ensure an inert atmosphere.

  • Base Suspension : Add KOt-Bu (2.5 equiv) to the flask, followed by anhydrous THF (to achieve a 0.5 M concentration relative to the ester). Cool the suspension to 0 °C using an ice-water bath[3].

  • Carbanion Generation : Add anhydrous acetonitrile (2.5 equiv) dropwise to the cooled base suspension over 5 minutes. Stir the mixture at 0 °C for 15-20 minutes to allow for complete deprotonation and formation of the nitrile anion[1].

  • Ester Addition : Dissolve ethyl 2-(4-methoxyphenyl)acetate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C[3].

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1 to 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS until the ester is completely consumed[3]. If the reaction stalls, heat gently to 60 °C[3].

  • Quenching : Cool the reaction mixture back to 0 °C. Carefully quench the stable enolate by adding 1M HCl dropwise until the aqueous layer reaches pH 3-4. This step protonates the enolate to yield the desired neutral β-ketonitrile[1].

  • Extraction & Washing : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) or by recrystallization to afford pure 4-(4-Methoxyphenyl)-3-oxobutanenitrile as a crystalline solid[2].

Workflow Step1 1. Preparation Dry THF, KOt-Bu, N2 atm Step2 2. Activation Add CH3CN at 0 °C Step1->Step2 Step3 3. Coupling Add Ethyl 4-methoxyphenylacetate Step2->Step3 Step4 4. Maturation Stir at 25-60 °C for 2-4 h Step3->Step4 Step5 5. Quenching Neutralize with 1M HCl Step4->Step5 Step6 6. Isolation Extract (EtOAc), Wash, Dry Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Step-by-step experimental workflow for synthesizing β-ketonitriles.

Analytical Characterization (Expected)

  • Appearance : White to pale-yellow crystalline solid[2].

  • 1H NMR (CDCl3, 400 MHz) : δ ~7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.80 (s, 3H, -OCH3), 3.75 (s, 2H, Ar-CH2-CO-), 3.45 (s, 2H, -CO-CH2-CN). (Note: The compound may exhibit keto-enol tautomerism in solution, potentially showing an enol -OH peak and a vinylic proton).

  • IR (Neat) : ~2260 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O stretch)[4].

References

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones." Beilstein Journal of Organic Chemistry, 15, 2930–2935. 1

  • Ji, Y., Trenkle, W. C., & Vowles, J. V. (2006). "A High-Yielding Preparation of β-Ketonitriles." Organic Letters, 8(6), 1161–1163. 3

  • CymitQuimica Catalog. "CAS 103986-01-2: 4-methoxy-b-oxo-Benzenebutanenitrile." CymitQuimica. 2

  • SciSpace. "Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene." SciSpace. 4

Sources

Application

Application Notes and Protocols: Utilizing 4-(4-Methoxyphenyl)-3-oxobutanenitrile as a Versatile Building Block for Novel Protein Degraders

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Toolbox for Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a transformative therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Toolbox for Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1][2] At the heart of the most prevalent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The modular nature of PROTACs allows for systematic optimization, and the discovery of novel building blocks for each component is crucial for expanding the scope and efficacy of this technology.[5][6]

This document introduces 4-(4-Methoxyphenyl)-3-oxobutanenitrile as a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its unique chemical architecture, featuring multiple reactive handles, offers a versatile platform for the attachment of linkers and subsequent conjugation to E3 ligase ligands. Here, we provide a comprehensive guide to the properties of this compound and detailed protocols for its functionalization and incorporation into PROTAC synthesis workflows.

Chemical Profile of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

4-(4-Methoxyphenyl)-3-oxobutanenitrile is a commercially available compound with a β-ketonitrile moiety. This structural feature provides a rich chemical landscape for synthetic modification.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 63895-78-3
Appearance Off-white to yellow solid
Key Functional Groups Ketone, Nitrile, Methoxyphenyl

The presence of these three distinct functional groups opens up multiple avenues for linker attachment, allowing for diverse exit vectors from the core scaffold. This versatility is highly desirable in PROTAC design, as the linker attachment point can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a critical determinant of degradation efficiency.

Strategic Functionalization of 4-(4-Methoxyphenyl)-3-oxobutanenitrile for PROTAC Synthesis

The ketone, nitrile, and methoxyphenyl groups of 4-(4-methoxyphenyl)-3-oxobutanenitrile can each serve as a point of attachment for a linker. Below, we outline three distinct, scientifically-grounded protocols for the derivatization of this building block to prepare it for conjugation to an E3 ligase ligand.

Protocol 1: Functionalization via the Ketone Moiety to Form an Oxime-Linked Intermediate

This protocol leverages the reactivity of the ketone to form a stable oxime ether bond with an alkoxyamine-functionalized linker. Oxime formation is a well-established bioconjugation reaction that proceeds under mild conditions.[7][8]

Workflow for Ketone Functionalization

Ketone_Functionalization start 4-(4-Methoxyphenyl)-3-oxobutanenitrile reaction1 Oxime Formation (Acidic Catalyst, e.g., AcOH) Methanol, RT, 12-24h start->reaction1 reagent1 Alkoxyamine-Linker-Azide (e.g., (2-(2-azidoethoxy)ethoxy)methanamine) reagent1->reaction1 product1 Oxime-Linked Intermediate (with terminal azide) reaction1->product1

Caption: Proposed workflow for ketone functionalization.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-(4-methoxyphenyl)-3-oxobutanenitrile (1.0 eq) in anhydrous methanol (0.1 M).

  • Addition of Reagents: To the solution, add the alkoxyamine-functionalized linker with a terminal azide (e.g., (2-(2-azidoethoxy)ethoxy)methanamine) (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired oxime-linked intermediate with a terminal azide.

Protocol 2: Functionalization via the Methoxyphenyl Moiety

The methoxy group can be cleaved to reveal a phenol, a versatile handle for linker attachment via etherification. This strategy allows for the core of the building block to be oriented differently within the final PROTAC. Demethylation of methoxyphenyl groups is a standard transformation in organic synthesis.[9]

Workflow for Methoxyphenyl Functionalization

Methoxyphenyl_Functionalization start 4-(4-Methoxyphenyl)-3-oxobutanenitrile reaction1 Demethylation (e.g., BBr₃, DCM, 0°C to RT) start->reaction1 intermediate1 4-(4-Hydroxyphenyl)-3-oxobutanenitrile reaction1->intermediate1 reaction2 Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, Reflux) intermediate1->reaction2 reagent2 Azido-Linker-Halide (e.g., 1-azido-2-(2-bromoethoxy)ethane) reagent2->reaction2 product2 Ether-Linked Intermediate (with terminal azide) reaction2->product2

Caption: Proposed workflow for methoxyphenyl functionalization.

Step-by-Step Protocol:

  • Demethylation:

    • Dissolve 4-(4-methoxyphenyl)-3-oxobutanenitrile (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add boron tribromide (BBr₃) (1.2 eq, 1M solution in DCM) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture and purify by column chromatography to isolate 4-(4-hydroxyphenyl)-3-oxobutanenitrile.

  • Etherification:

    • To a solution of 4-(4-hydroxyphenyl)-3-oxobutanenitrile (1.0 eq) in anhydrous acetone (0.1 M), add potassium carbonate (K₂CO₃) (2.0 eq) and the azido-linker-halide (e.g., 1-azido-2-(2-bromoethoxy)ethane) (1.2 eq).

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the ether-linked intermediate with a terminal azide.

Protocol 3: Functionalization via the Nitrile Moiety

While less common for simple alkyl nitriles, the nitrile group can be a point of chemical modification. For instance, it can be hydrolyzed to a carboxylic acid, which is a common handle for amide bond formation in PROTAC synthesis.[10][11]

Workflow for Nitrile Functionalization

Nitrile_Functionalization start 4-(4-Methoxyphenyl)-3-oxobutanenitrile reaction1 Hydrolysis (e.g., 6M HCl, Reflux) start->reaction1 intermediate1 4-(4-Methoxyphenyl)-3-oxobutanoic acid reaction1->intermediate1 reaction2 Amide Coupling (e.g., HATU, DIPEA, DMF) intermediate1->reaction2 reagent2 Amine-Linker-Alkyne reagent2->reaction2 product3 Amide-Linked Intermediate (with terminal alkyne) reaction2->product3

Caption: Proposed workflow for nitrile functionalization.

Step-by-Step Protocol:

  • Hydrolysis:

    • Suspend 4-(4-methoxyphenyl)-3-oxobutanenitrile (1.0 eq) in 6M aqueous hydrochloric acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-methoxyphenyl)-3-oxobutanoic acid.

  • Amide Coupling:

    • Dissolve 4-(4-methoxyphenyl)-3-oxobutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

    • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the amine-functionalized linker with a terminal alkyne (1.1 eq).

    • Stir at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the amide-linked intermediate with a terminal alkyne.

Final Assembly of the PROTAC Molecule via Click Chemistry

Once the functionalized "warhead-linker" intermediate is synthesized, the final step is to conjugate it to an E3 ligase ligand. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a highly efficient and widely used method for this purpose.[3] The following protocol describes the conjugation of an azide-terminated intermediate (from Protocols 1 or 2) with an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

PROTAC Assembly Workflow

PROTAC_Assembly warhead_linker Azide-Functionalized Warhead-Linker Intermediate reaction CuAAC Click Chemistry (CuSO₄·5H₂O, Sodium Ascorbate) t-BuOH/H₂O, RT, 4-12h warhead_linker->reaction e3_ligand Alkyne-Functionalized E3 Ligase Ligand e3_ligand->reaction protac Final PROTAC Molecule reaction->protac

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Method

step-by-step condensation reactions with 4-methoxy-beta-oxo-benzenebutanenitrile

An In-Depth Guide to Condensation Reactions of 4-Methoxy-β-oxo-benzenebutanenitrile for Synthetic and Medicinal Chemistry Introduction: The Versatility of a β-Ketonitrile Building Block 4-Methoxy-β-oxo-benzenebutanenitri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Condensation Reactions of 4-Methoxy-β-oxo-benzenebutanenitrile for Synthetic and Medicinal Chemistry

Introduction: The Versatility of a β-Ketonitrile Building Block

4-Methoxy-β-oxo-benzenebutanenitrile is a highly versatile organic intermediate whose value in synthetic and medicinal chemistry is derived from its unique bifunctional structure. Possessing both a nucleophilic active methylene group (situated between the electron-withdrawing nitrile and ketone groups) and an electrophilic ketone carbonyl, this molecule is primed for a variety of carbon-carbon bond-forming condensation reactions. The presence of a 4-methoxyphenyl group is also significant, as this moiety is a common feature in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate metabolic pathways.[1]

This guide provides detailed application notes and protocols for two powerful condensation reactions utilizing 4-methoxy-β-oxo-benzenebutanenitrile: the Knoevenagel condensation and the Gewald aminothiophene synthesis. These reactions serve as gateways to producing complex molecular scaffolds, such as α,β-unsaturated systems and highly substituted thiophenes, which are of profound interest to researchers in drug discovery and materials science.[2][3][4] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations.

The Knoevenagel Condensation: Synthesizing Electron-Deficient Alkenes

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield a C=C double bond.[2][5] In the context of 4-methoxy-β-oxo-benzenebutanenitrile, the acidic protons of the methylene group readily participate in this reaction with a wide range of aldehydes and ketones.

Principle of the Reaction: The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or triethylamine).[6] The base deprotonates the active methylene group to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration, often facilitated by heat, to produce the thermodynamically stable α,β-unsaturated product. The use of a weak base is critical to ensure selective deprotonation of the highly acidic methylene group without promoting the self-condensation of the aldehyde or ketone partner.[5]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Substrate 4-Methoxy-β-oxo- benzenebutanenitrile Enolate Resonance-Stabilized Enolate Substrate->Enolate + Base Base Base (e.g., Piperidine) Base->Enolate Intermediate Aldol Adduct Intermediate Enolate->Intermediate + Aldehyde ProtonatedBase Protonated Base Enolate->ProtonatedBase - H⁺ Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Knoevenagel reaction mechanism workflow.

Detailed Protocol 1: Knoevenagel Condensation with 4-Chlorobenzaldehyde

This protocol details the reaction of 4-methoxy-β-oxo-benzenebutanenitrile with an aromatic aldehyde to form a highly conjugated system.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Methoxy-β-oxo-benzenebutanenitrile189.2210.01.89 gThe active methylene compound.
4-Chlorobenzaldehyde140.5710.01.41 gThe carbonyl partner.
Piperidine85.15~1.0 (cat.)~0.1 mL (10 mol%)Basic catalyst.[6]
Toluene92.14-50 mLSolvent; allows azeotropic water removal.
Ethanol (95%)46.07-~30 mLFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 gDrying agent.

Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methoxy-β-oxo-benzenebutanenitrile (1.89 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to the flask, followed by the catalytic amount of piperidine (~0.1 mL).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete (as indicated by TLC showing consumption of starting materials), allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity.

The Gewald Aminothiophene Synthesis: A Multi-Component Route to Heterocycles

The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes in a single step.[7] The classical reaction involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, catalyzed by a base.[8] 4-Methoxy-β-oxo-benzenebutanenitrile is an ideal substrate as it contains both the required ketone and the active methylene-nitrile functionalities, allowing it to undergo a self-condensation variant of the Gewald reaction.

Principle of the Reaction: The mechanism is believed to begin with a Knoevenagel condensation between the ketone of one molecule and the active methylene of another.[9] The elemental sulfur then adds to the enolate intermediate. Subsequent intramolecular cyclization and tautomerization, followed by aromatization via loss of hydrogen sulfide or oxidation, yields the stable 2-aminothiophene ring system.[10][11] The reaction is typically performed in a polar solvent like ethanol or DMF with a base such as triethylamine or morpholine.[4]

Gewald_Workflow Gewald Aminothiophene Synthesis Workflow Start Combine β-Ketonitrile, Sulfur, Base, and Solvent Heat Heat to Reflux (e.g., 70-80 °C) Start->Heat Step 1 Monitor Monitor by TLC Heat->Monitor Step 2 Cool Cool to Room Temp. Monitor->Cool Step 3 Precipitate Pour into Ice-Water to Precipitate Product Cool->Precipitate Step 4 Filter Collect Solid by Vacuum Filtration Precipitate->Filter Step 5 Wash Wash with Cold Water and/or Ethanol Filter->Wash Step 6 Dry Dry Product Under Vacuum Wash->Dry Step 7

Caption: General experimental workflow for the Gewald reaction.

Detailed Protocol 2: Self-Condensation Gewald Synthesis

This protocol describes the synthesis of a tetrasubstituted 2-aminothiophene derivative from 4-methoxy-β-oxo-benzenebutanenitrile.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Methoxy-β-oxo-benzenebutanenitrile189.2210.01.89 gProvides both carbonyl and methylene components.
Elemental Sulfur (S₈)32.06 (as S)10.00.32 gSulfur source for the thiophene ring.
Triethylamine101.1910.01.4 mLBasic catalyst.[10]
Ethanol (Absolute)46.07-40 mLReaction solvent.

Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-methoxy-β-oxo-benzenebutanenitrile (1.89 g, 10.0 mmol) and elemental sulfur (0.32 g, 10.0 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Add triethylamine (1.4 mL, 10.0 mmol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (~78 °C) with vigorous stirring. The reaction mixture will typically change color as the sulfur reacts. Monitor the reaction by TLC until the starting material is consumed (usually 4-8 hours).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.[10]

  • Filtration: Allow the precipitate to stand for 30 minutes in the ice bath, then collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure of the resulting 2-aminothiophene derivative using appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Safety and Handling Precautions

  • Nitrile Compounds: Handle cyano-containing compounds with care in a well-ventilated fume hood. They can be toxic if ingested or absorbed through the skin.

  • Bases: Piperidine and triethylamine are corrosive and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Elemental Sulfur: While generally low in toxicity, sulfur powder can be irritating. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[12]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.
  • Dömling, A., & Ugi, I. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 11(5), 407-415. Available from: [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available from: [Link]

  • El Kaim, L., Grimaud, L., & Wagschal, S. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 16(8), 6479-6487. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Singh, G., & Kumar, D. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1166-1185. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-Methoxy-3-nitrobenzaldehyde.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding 4-Methoxybenzonitrile: Properties, Synthesis, and Market Demand.
  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(32), 5471-5474. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Tetrahedron Letters, 46(17), 3025-3028. Available from: [Link]

  • Mata, A. G., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(3), 489-497. Available from: [Link]

  • Varma, R. S., & Kumar, D. (2005). Solvent-Free Condensation of Phenylacetonitrile and nonanenitrile with 4-methoxy benzaldehyde: optimisation and mechanistic studies. ResearchGate. Available from: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338. Available from: [Link]

  • Varma, R. S. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4340-4351. Available from: [Link]

  • Badiger, K. B., & Kamanna, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available from: [Link]

  • Sabat, M., & Cerna, I. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

  • Alzchem Group. (n.d.). 4-Methoxybenzonitrile.
  • Chemical Substance Information. (2001). 4-METHOXY-BETA-OXO-BENZENEBUTANENITRILE.
  • Magritek. (n.d.). The Aldol Condensation.
  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone.
  • NextSDS. (n.d.). Benzenebutanenitrile,4-methoxy-a-(4-methoxyphenyl)-g-oxo-.
  • Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Retrieved from [Link]

  • Wang, J., et al. (2008). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare. Available from: [Link]

  • de la Rosa, M. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 68. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Pharmaceutical Applications of Key Intermediates in Valbenazine Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate in the production of Valbenazine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate in the production of Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. While the user query specified CAS 103986-01-2, a number associated with 2-benzylcyclopropane-1-carboxylic acid, the broader context of Valbenazine synthesis points to a more relevant tetrabenazine-related core structure. Therefore, this guide will focus on the pivotal intermediate, (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol , and its conversion to the active pharmaceutical ingredient (API) Valbenazine. Detailed protocols for synthesis, application notes on the therapeutic use of Valbenazine in treating tardive dyskinesia and chorea associated with Huntington's disease, and an in-depth look at its mechanism of action are provided.

Introduction: The Central Role of the Dihydrotetrabenazine Core in Valbenazine Synthesis

Valbenazine (marketed as Ingrezza®) is a significant therapeutic agent for hyperkinetic movement disorders.[1][2] It is a prodrug that is metabolized to the active compound, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ).[3][4] The synthesis of Valbenazine, therefore, hinges on the stereoselective production of this core structure. The key intermediate, (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (henceforth referred to as the "Key Intermediate"), represents this crucial scaffold. Its synthesis and subsequent functionalization are paramount to achieving the desired therapeutic agent. This guide will elucidate the synthetic pathways to this Key Intermediate and its subsequent conversion to Valbenazine, followed by a detailed exploration of Valbenazine's clinical applications.

Synthesis of the Key Intermediate and Valbenazine

The synthesis of Valbenazine is a multi-step process that involves the construction of the tetracyclic core, followed by stereoselective reduction and esterification. The following protocols are based on established patent literature and offer a conceptual framework for laboratory-scale synthesis.[5][6][7][8]

Synthesis of the Key Intermediate: (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

The synthesis of the Key Intermediate typically begins with the condensation of a dihydroisoquinoline derivative with a substituted ketone, followed by reduction and chiral resolution.

Materials:

  • 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

  • 3-((dimethylamino)methyl)-5-methylhexan-2-one oxalate

  • Sodium borohydride (NaBH₄)

  • (S)-(+)-Camphorsulfonic acid (CSA)

  • Methanol, Isopropanol, Water, Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Formation of the Tetracyclic Ketone:

    • In a suitable reaction vessel, dissolve 3-((dimethylamino)methyl)-5-methylhexan-2-one oxalate in an appropriate solvent system.

    • Add a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

    • The reaction mixture is typically stirred at an elevated temperature to facilitate the condensation and cyclization, forming the tetracyclic ketone.

    • Upon completion, the product is isolated and purified.

  • Reduction to the Diastereomeric Alcohols:

    • Dissolve the tetracyclic ketone in a suitable solvent such as methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.

    • The reaction is stirred until the reduction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • The reaction is quenched, and the mixture of diastereomeric alcohols is extracted and concentrated.

  • Chiral Resolution:

    • Dissolve the mixture of diastereomeric alcohols in a suitable solvent like isopropanol.

    • Add a solution of (S)-(+)-camphorsulfonic acid.

    • The desired (2R,3R,11bR)-isomer selectively forms a salt and precipitates from the solution.

    • The salt is collected by filtration and can be recrystallized to improve chiral purity.

    • The resolved salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free base, the Key Intermediate.

    • The product is extracted with an organic solvent and purified to yield (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol.

Conversion of the Key Intermediate to Valbenazine

The final step in the synthesis of Valbenazine is the esterification of the Key Intermediate with a protected L-valine derivative, followed by deprotection.[9][10]

Materials:

  • (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (Key Intermediate)

  • N-(tert-butoxycarbonyl)-L-valine (Boc-L-valine)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane for deprotection

  • p-Toluenesulfonic acid for salt formation

Procedure:

  • Esterification:

    • Dissolve the Key Intermediate, Boc-L-valine, and a catalytic amount of DMAP in anhydrous dichloromethane.

    • Cool the mixture to 0 °C.

    • Add a solution of DCC in dichloromethane dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred until completion.

    • The by-product, dicyclohexylurea, is removed by filtration.

    • The filtrate is washed, dried, and concentrated to yield the Boc-protected Valbenazine.

  • Deprotection and Salt Formation:

    • Dissolve the Boc-protected Valbenazine in a suitable solvent.

    • Add an acid such as trifluoroacetic acid or a solution of HCl in dioxane to remove the Boc protecting group.

    • After deprotection is complete, the solvent is removed.

    • The resulting Valbenazine free base can be converted to a stable salt, such as the ditosylate salt, by treatment with p-toluenesulfonic acid.

    • The final product is isolated and purified by recrystallization.

Synthesis_Workflow cluster_intermediate Synthesis of Key Intermediate cluster_api Synthesis of Valbenazine (API) Dihydroisoquinoline Dihydroisoquinoline Tetracyclic_Ketone Tetracyclic_Ketone Dihydroisoquinoline->Tetracyclic_Ketone Condensation Diastereomeric_Alcohols Diastereomeric_Alcohols Tetracyclic_Ketone->Diastereomeric_Alcohols Reduction (NaBH4) Key_Intermediate Key_Intermediate Diastereomeric_Alcohols->Key_Intermediate Chiral Resolution (CSA) Boc_Valbenazine Boc_Valbenazine Key_Intermediate->Boc_Valbenazine Esterification (Boc-L-Valine, DCC) Valbenazine Valbenazine Boc_Valbenazine->Valbenazine Deprotection (Acid)

Caption: Synthetic workflow for Valbenazine from a dihydroisoquinoline precursor.

Pharmaceutical Applications of Valbenazine

Valbenazine is a highly selective, reversible inhibitor of vesicular monoamine transporter 2 (VMAT2).[2][3] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of tardive dyskinesia in adults and chorea associated with Huntington's disease.[11][12]

Tardive Dyskinesia (TD)

Tardive dyskinesia is a neurological disorder characterized by involuntary, repetitive body movements, which is often a side effect of long-term use of dopamine receptor-blocking agents like antipsychotics.[2] Valbenazine offers a targeted treatment by modulating dopamine release. Clinical trials have demonstrated the efficacy of Valbenazine in reducing the severity of TD symptoms.[13][14]

Chorea Associated with Huntington's Disease (HD)

Huntington's disease is a progressive neurodegenerative disorder that causes uncontrolled movements (chorea), cognitive decline, and psychiatric problems. Valbenazine helps to manage the chorea associated with HD by reducing the excessive dopamine signaling in the brain.[1][15]

Mechanism of Action

The therapeutic effects of Valbenazine are mediated through its active metabolite, (+)-α-HTBZ, which is a potent and selective inhibitor of VMAT2.[2][3]

  • VMAT2 Function: VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine, from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[16]

  • Inhibition by (+)-α-HTBZ: By inhibiting VMAT2, (+)-α-HTBZ reduces the loading of dopamine into synaptic vesicles.[4] This leads to a decrease in the amount of dopamine released into the synapse upon neuronal firing.

  • Therapeutic Effect: In conditions like tardive dyskinesia and Huntington's chorea, which are associated with dopamine receptor hypersensitivity or excessive dopaminergic activity, the reduction in dopamine release helps to alleviate the involuntary movements.[2]

Valbenazine and its active metabolite have a high affinity for VMAT2 with minimal binding to VMAT1 or other receptors, which contributes to its favorable side-effect profile compared to less selective agents.[2][4]

MOA_Diagram cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Cytoplasm Dopamine VMAT2 VMAT2 Transporter Dopamine_Cytoplasm->VMAT2 Transport Dopamine_Vesicle Dopamine VMAT2->Dopamine_Vesicle Packaging Synaptic_Vesicle Synaptic Vesicle Dopamine_Synapse Dopamine Synaptic_Vesicle->Dopamine_Synapse Release Valbenazine_Metabolite (+)-α-HTBZ Valbenazine_Metabolite->VMAT2 Inhibition D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding

Caption: Mechanism of action of Valbenazine's active metabolite on VMAT2.

Quantitative Data Summary

The following tables summarize key quantitative data for Valbenazine.

Table 1: Pharmacokinetic Properties of Valbenazine and its Active Metabolite [3][17][18][19][20]

ParameterValbenazine(+)-α-HTBZ (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.0 hours2.0 - 4.0 hours
Elimination Half-life (t½) 15 - 22 hours15 - 22 hours
Plasma Protein Binding >99%~64%
Metabolism Hydrolysis to (+)-α-HTBZ; CYP3A4/5CYP2D6
Excretion ~60% urine, ~30% feces~60% urine, ~30% feces

Table 2: Summary of Efficacy from a Phase 3 Clinical Trial (KINECT 3) in Tardive Dyskinesia [13]

Treatment Group (6 weeks)Mean Change from Baseline in AIMS Dyskinesia Scorep-value vs. Placebo
Placebo -1.9-
Valbenazine 40 mg/day -3.6<0.05
Valbenazine 80 mg/day -4.8<0.001

Table 3: Summary of Efficacy from a Phase 3 Clinical Trial (KINECT-HD) in Huntington's Disease Chorea [15][21]

Treatment Group (12 weeks)Mean Change from Baseline in UHDRS TMC Scorep-value vs. Placebo
Placebo -1.4-
Valbenazine (titrated to 80 mg/day) -4.6<0.0001

Conclusion

The synthesis of Valbenazine relies on the stereocontrolled formation of its core dihydrotetrabenazine structure, represented by the Key Intermediate discussed herein. This intermediate is pivotal for accessing the final API, which has demonstrated significant clinical benefit in the management of tardive dyskinesia and chorea associated with Huntington's disease. The targeted mechanism of action, involving the selective inhibition of VMAT2, underscores the rational design of this therapeutic agent. The protocols and application notes provided in this guide are intended to support further research and development in this important area of neuropharmacology.

References

  • Valbenazine - Wikipedia. [Link]

  • Valbenazine for the treatment of chorea associated with Huntington's disease. [Link]

  • Mechanism of action and pharmacology of INGREZZA. [Link]

  • Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC. [Link]

  • What is the mechanism of Valbenazine Tosylate? - Patsnap Synapse. [Link]

  • Neurocrine Biosciences Announces FDA Approval of INGREZZA® (valbenazine) Capsules for the Treatment of Chorea Associated With Huntington's Disease. [Link]

  • Valbenazine Shows Sustained Treatment Effect on Huntington's Chorea in KINECT-HD2 Open-Label Data | NeurologyLive. [Link]

  • Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC. [Link]

  • Population Pharmacokinetic and Exposure-Efficacy Analyses of Valbenazine in Patients with Huntington's Disease - Ovid. [Link]

  • Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums - Cambridge University Press & Assessment. [Link]

  • CA3215792A1 - Processes for the synthesis of valbenazine - Google P
  • Effect of Paroxetine on the Pharmacokinetics of Valbenazine and its Active Metabolite (9). [Link]

  • Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects | Psychopharmacology Bulletin Vol 47 Issue 3 - MedWorks Media. [Link]

  • Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - Seoul National University. [Link]

  • Full article: Valbenazine for the treatment of chorea associated with Huntington's disease. [Link]

  • Safety and efficacy of valbenazine for the treatment of chorea associated with Huntington's disease (KINECT-HD): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed. [Link]

  • WO2021050977A1 - Processes for the synthesis of valbenazine - Google P
  • A Study to Evaluate the Effectiveness of Valbenazine in Adult Participants With Tardive Dyskinesia (TD) Who Remain Symptomatic While Receiving or After Stopping a Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor - ClinicalTrials.gov. [Link]

  • A Phase 3, 1-Year, Open-Label Trial of Valbenazine in Adults With Tardive Dyskinesia. [Link]

  • KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Valbenazine for Tardive Dyskinesia | American Journal of Psychiatry. [Link]

  • A Phase 2 Study of Valbenazine (NBI-98854) for Treatment of Tardive Dyskinesia: KINECT 2 (S27.007) - Neurology.org. [Link]

  • Valbenazine Phase 3 Study Confirms Safety, Efficacy for Tardive Dyskinesia - MedCentral. [Link]

  • WO2022232060A1 - Processes for the synthesis of valbenazine - Google P
  • CN117480170A - Methods for synthesizing valbenazine - Google P
  • an improved process for the preparation of valbenazine and its salts. [Link]

  • (S)-(2R, 3R, 11bR)
  • (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate dihydrochloride - PubChem. [Link]

  • Valbenazine salts and polymorphs thereof - Eureka by PatSnap. [Link]

  • (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass. [Link]

  • Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods rel
  • (2R,3R,11bR)-2-((L-Valyl)oxy)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydropyrido[2,1-a]isoquinoline 5(2H)-oxide | Pharmaffiliates. [Link]

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-(4-Methoxyphenyl)-3-oxobutanenitrile in Agrochemical Synthesis

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 4-(4-Methoxyphenyl)-3-oxobutanenitrile as a versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 4-(4-Methoxyphenyl)-3-oxobutanenitrile as a versatile building block in the synthesis of novel agrochemicals. This document elucidates the chemical reactivity of this β-ketonitrile and provides detailed protocols for its application in the synthesis of potent fungicidal, herbicidal, and insecticidal scaffolds.

Introduction: The Strategic Importance of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

4-(4-Methoxyphenyl)-3-oxobutanenitrile is a highly functionalized and reactive intermediate, poised for a significant role in the discovery and development of next-generation agrochemicals. Its unique structure, featuring a reactive methylene group flanked by a ketone and a nitrile, coupled with the electron-donating methoxy-substituted phenyl ring, offers a multitude of synthetic possibilities. This inherent reactivity allows for its facile conversion into a variety of heterocyclic systems that form the core of many commercial pesticides.[1][2] The methoxyphenyl moiety can also contribute to the biological activity and metabolic stability of the final products.

This guide will explore three key applications of 4-(4-Methoxyphenyl)-3-oxobutanenitrile in the synthesis of:

  • Fungicidal Pyrimidinone Derivatives: Leveraging the Biginelli-like condensation reaction.

  • Herbicidal Pyrazole Analogs: Through condensation with hydrazine derivatives.

  • Insecticidal Dihydropyridine Scaffolds: Via the Hantzsch pyridine synthesis.

Each section will provide a detailed rationale for the synthetic approach, step-by-step protocols, and the necessary data for replication and further development.

PART 1: Synthesis of Fungicidal 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

The pyrimidine core is a well-established pharmacophore in a variety of commercial fungicides.[3][4][5] The synthesis of 2-thioxo-dihydropyrimidinones via a Biginelli-type reaction offers a straightforward and efficient method to access these valuable scaffolds. In this protocol, 4-(4-Methoxyphenyl)-3-oxobutanenitrile serves as the 1,3-dicarbonyl equivalent, reacting with an aromatic aldehyde and thiourea in a one-pot, three-component reaction.

Rationale and Mechanistic Insight

The Biginelli reaction is a classic multicomponent reaction that efficiently constructs the dihydropyrimidinone ring system.[6][7][8] The reaction is typically acid-catalyzed and proceeds through a series of intermediates, including an N-acyliminium ion and a Michael adduct. The use of thiourea in place of urea leads to the corresponding 2-thioxo derivatives, which have shown significant fungicidal activity.[9] The 4-methoxyphenyl group from the starting material is incorporated at the 6-position of the pyrimidine ring, a position known to influence the biological activity of this class of compounds.

Diagram 1: Biginelli Reaction for Fungicide Synthesis

Biginelli_Reaction A 4-(4-Methoxyphenyl)-3-oxobutanenitrile D [Intermediate Adducts] A->D B Aromatic Aldehyde B->D C Thiourea C->D E 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivative D->E Cyclization & Dehydration Pyrazole_Synthesis A 4-(4-Methoxyphenyl)-3-oxobutanenitrile C 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile A->C B Hydrazine Hydrate B->C Condensation & Cyclization D Further Functionalization (e.g., Sandmeyer Reaction) C->D E Herbicidal Pyrazole Derivatives D->E Hantzsch_Synthesis A 4-(4-Methoxyphenyl)-3-oxobutanenitrile E [Intermediate Adducts] A->E B Aromatic Aldehyde B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F Insecticidal 1,4-Dihydropyridine Derivative E->F Cyclization & Dehydration

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in the synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Welcome to the technical support resource for the synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile. This guide is designed for chemistry professionals engaged in research and development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for synthesizing 4-(4-Methoxyphenyl)-3-oxobutanenitrile?

The synthesis is typically achieved via a crossed Claisen condensation (or more broadly, a Claisen-type condensation).[1][2] In this reaction, an enolate generated from a nitrile (like acetonitrile or ethyl cyanoacetate) acts as a nucleophile, attacking the carbonyl carbon of an ester or ketone—in this case, 4'-methoxyacetophenone. The reaction is driven to completion by the deprotonation of the resulting β-ketonitrile product, which is significantly more acidic (pKa ≈ 11) than the starting materials.[3] This final deprotonation step makes the overall reaction thermodynamically favorable and necessitates the use of at least one full equivalent of a strong base.[3][4]

Caption: General mechanism for the base-mediated synthesis of β-ketonitriles.

Q2: Which base should I choose to maximize yield?

The choice of base is arguably the most critical factor in this synthesis. The base must be strong enough to deprotonate the α-carbon of the nitrile starting material without interfering with the reaction. Using stronger bases than conventional alkoxides, such as sodium amide or sodium hydride, often leads to increased yields.[1] For reactions involving direct condensation with acetonitrile, very strong, non-nucleophilic bases are required.

Table 1: Comparison of Common Bases for β-Ketonitrile Synthesis

BaseAbbreviationApprox. pKa (Conj. Acid)Key AdvantagesConsiderations & Disadvantages
Sodium Ethoxide NaOEt16Inexpensive; suitable for condensations with more acidic nitriles (e.g., ethyl cyanoacetate).[5]May not be strong enough for direct condensation with acetonitrile; can act as a nucleophile.
Sodium Hydride NaH36Strong, non-nucleophilic base; drives reaction to completion by forming H₂ gas.[1]Highly reactive and pyrophoric; requires careful handling under anhydrous, inert conditions.
Lithium diisopropylamide LDA36Very strong, non-nucleophilic base; ideal for preventing self-condensation.[2]Must be prepared fresh or titrated before use; requires very low temperatures (-78 °C) to prevent decomposition.
Lithium bis(trimethylsilyl)amide LiHMDS26Very strong, non-nucleophilic, and commercially available in high purity.[6] Excellent for high-yield synthesis from acetonitrile.[6]More expensive than other bases; requires rigorous anhydrous technique.

Recommendation: For the highest and most reliable yields, LiHMDS is the preferred base, as demonstrated in protocols achieving near-quantitative conversion.[6]

Q3: What are the most critical experimental parameters to control?

Beyond the choice of base, several parameters must be meticulously controlled:

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents and liquid reagents must be anhydrous. Water will quench the strong bases used and inhibit the reaction.[7] The use of anhydrous acetone has been shown to prevent hydrolysis side reactions in similar nitrile syntheses.[7]

  • Inert Atmosphere: Reactions with highly reactive bases like NaH or LiHMDS should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with oxygen and moisture.

  • Stoichiometry: A slight excess of the nitrile component can be used to ensure the complete consumption of the ketone. Crucially, at least a full equivalent of the base is required to deprotonate the final β-ketonitrile product, which drives the equilibrium towards the product.[4]

  • Temperature Control: The initial deprotonation step may require cooling (e.g., 0 °C or -78 °C for LDA). The subsequent condensation reaction is often run at room temperature or with gentle heating.[8] Careful temperature control during the reaction and work-up is essential to minimize side reactions.[8]

  • Work-up Procedure: The reaction must be quenched carefully, typically by adding a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl).[6] This protonates the product enolate. Adding strong acids or performing the work-up at elevated temperatures can cause hydrolysis of the nitrile group.

Troubleshooting Guide

Q: My reaction yield is very low or non-existent. What went wrong?

This is a common issue often traced back to a few key areas. Use the following diagnostic workflow to identify the root cause.

G start Low or No Yield Observed q1 Was the base fresh and handled under inert gas? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were all solvents and reagents rigorously anhydrous? a1_yes->q2 sol1 Solution: Use a fresh bottle of base (e.g., NaH, LiHMDS). Ensure proper anhydrous/inert handling techniques. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the base strong enough for the chosen nitrile? a2_yes->q3 sol2 Solution: Dry solvents using appropriate methods (e.g., distillation from a drying agent). Ensure starting materials are anhydrous. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was at least 1 full equivalent of base used? a3_yes->q4 sol3 Solution: Switch to a stronger base. For acetonitrile, use LiHMDS or LDA. For ethyl cyanoacetate, NaH is effective. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, check starting material purity and monitor reaction by TLC/LCMS. a4_yes->end_node sol4 Solution: Repeat using >=1 eq. of base to ensure final product deprotonation, which drives the reaction. a4_no->sol4

Caption: Troubleshooting workflow for low-yield synthesis of β-ketonitriles.

Q: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of impurities is often due to competing reaction pathways or degradation.

  • Unreacted Starting Material: The most common "impurity." This indicates an incomplete reaction (see troubleshooting workflow above).

  • Self-Condensation of the Ketone: While less favorable than the desired crossed-condensation, 4'-methoxyacetophenone can undergo self-condensation under basic conditions.

    • Cause: This is more likely if the nitrile fails to deprotonate efficiently, allowing the ketone to slowly enolize and react with itself.

    • Solution: Use a very strong base like LiHMDS that rapidly and selectively deprotonates the more acidic nitrile.[6] Adding the ketone slowly to the pre-formed nitrile enolate can also minimize this.

  • Hydrolysis of the Nitrile: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) during an aggressive acidic work-up or if excess water is present.

    • Cause: Quenching with strong acid or heating during work-up.

    • Solution: Use a mild quenching agent like saturated aqueous NH₄Cl and maintain a low temperature (0-5 °C) during the work-up and extraction.[6][8]

Q: How can I effectively purify the final product?

Purification is critical for obtaining high-purity 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

  • Work-up: After quenching the reaction, perform a standard liquid-liquid extraction (e.g., with ethyl acetate). Wash the combined organic layers with water and then brine to remove inorganic salts and break any emulsions. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Column Chromatography: This is the most reliable method for purification.[9]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The exact ratio should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for final polishing. A solvent system like ethanol or a mixture of ethyl acetate and hexanes may be effective.

Optimized Experimental Protocol

This protocol is adapted from a high-yield (99%) reported synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile.[6]

Materials:

  • 4'-Methoxyacetophenone (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (3.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an argon atmosphere, add 4'-methoxyacetophenone (1.0 equiv), acetonitrile (2.0 equiv), and anhydrous toluene to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the LiHMDS solution (3.0 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 12-16 hours).

  • Quench: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Wash & Dry: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.[6]

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Mogilaiah, K., et al. (2001). Claisen-Schmidt condensation under solvent- free conditions. Indian Journal of Chemistry, 40B, 837-838.
  • University of Calgary. (n.d.). The Claisen Condensation. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]

  • Rorig, K., et al. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50.
  • Otsuka, S., et al. (2016). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Zhang, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 19, 936–945.
  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Wang, Y., et al. (2023). α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. The Journal of Organic Chemistry, 88(22), 15616–15627.
  • Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?[Link]

  • Pasker, I. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, 78A(3), 411-414.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of formulating challenging organic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of formulating challenging organic intermediates. 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) presents a classic solubility paradox[1]. It possesses a highly polar, acidic β -keto nitrile moiety alongside a bulky, hydrophobic 4-methoxyphenyl group[1]. This structural dichotomy often leads to rapid precipitation (solvent "crashing") when transitioning from organic stock solutions to aqueous assay buffers.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers while maintaining the chemical integrity of your compound. We focus on the causality behind each method so you can adapt these principles to your specific experimental constraints.

Diagnostic Matrix: Solubilization Strategies

Before troubleshooting, it is critical to select the right solubilization strategy based on your downstream application. The table below summarizes the quantitative and qualitative trade-offs of each approach.

Solubilization StrategyMechanism of ActionMax Aqueous ConcentrationDownstream CompatibilityPrimary Risk / Causality
Co-solvents (DMSO/PEG) Disrupts water hydrogen bonding; lowers dielectric constant.~100 - 500 µMIn vitro biochemical assays (tolerates <5% DMSO).Solvent Crash: Rapid diffusion of DMSO into water leaves the solute locally supersaturated.
Surfactants (Tween-80) Encapsulates the hydrophobic methoxyphenyl ring in micelles.~1 - 2 mMCell-based assays (requires low toxicity surfactants).Micelle Interference: May disrupt lipid bilayers or interfere with optical readouts.
Cyclodextrins (HP-β-CD) Host-guest complexation of the aromatic ring.~2 - 5 mMIn vivo dosing, sensitive cell cultures.Binding Competition: Active site of target protein must outcompete the cyclodextrin cavity.
pH Adjustment (pH > 10.5) Deprotonates the α -carbon, forming a water-soluble enolate.>10 mMSynthetic aqueous reactions; highly alkaline assays.Chemical Degradation: High pH triggers nitrile hydrolysis or retro-Claisen cleavage.

Core Troubleshooting Q&A

Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent crash" driven by differential diffusion rates. DMSO is infinitely miscible with water. When you inject the DMSO stock into the buffer, the DMSO diffuses away from the 4-(4-Methoxyphenyl)-3-oxobutanenitrile molecules much faster than the hydrophobic compound can solvate in the aqueous medium. This creates localized zones of extreme supersaturation, forcing the hydrophobic 4-methoxyphenyl groups to aggregate and nucleate into crystals[1]. Solution: You must lower the thermodynamic barrier to solvation. Do not dilute directly into bare buffer. Instead, pre-mix the DMSO stock with a surfactant or carrier protein before introducing the aqueous phase (see Protocol 1).

Q2: The β -keto nitrile moiety is acidic. Can I just increase the buffer pH to dissolve it? A2: Yes, but with strict limitations. The α -hydrogens situated between the ketone and the nitrile group are highly acidic due to resonance stabilization of the resulting enolate anion[2]. The predicted pKa for the structurally similar 3-oxobutanenitrile core is approximately 10.31[3]. Therefore, to achieve >90% enolate formation (which is highly water-soluble), you must raise the pH above 11.3. The Catch: At this elevated pH, the nitrile group becomes highly susceptible to base-catalyzed hydrolysis, converting to an amide or carboxylate. Furthermore, prolonged exposure to strong base can induce retro-Claisen cleavage. If your assay cannot tolerate high pH, or if the compound must remain neutral, this method is invalid.

G A Neutral Compound (Insoluble in Water) pH < 9 B Enolate Anion (Water Soluble) pH > 10.5 A->B + OH- (Deprotonation) B->A + H+ (Protonation) C Degradation (Nitrile Hydrolysis) B->C Prolonged Base Exposure

Keto-enol tautomerism and pH-dependent enolate formation of beta-keto nitriles.

Q3: How do I formulate this compound for cell-based assays where high DMSO or high pH is toxic? A3: The gold standard for hydrophobic aromatic compounds in biological assays is Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation. The cyclodextrin molecule is shaped like a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The 4-methoxyphenyl ring of your compound slips into this cavity, shielding it from water, while the polar β -keto nitrile tail remains exposed to the aqueous environment. This creates a thermodynamically stable, water-soluble inclusion complex without altering the pH or using toxic co-solvents.

Experimental Protocols

Protocol 1: Step-wise Surfactant-Mediated Formulation (The "Pre-mix" Method)

Causality: By mixing the compound with a surfactant before adding water, you coat the hydrophobic molecules in amphiphilic lipids. When water is introduced, micelles form spontaneously around the compound, bypassing the supersaturation phase that causes crashing.

  • Stock Preparation: Dissolve 4-(4-Methoxyphenyl)-3-oxobutanenitrile in 100% anhydrous DMSO to a concentration of 20 mM.

  • Surfactant Pre-mix: In a clean microcentrifuge tube, combine 10 µL of the 20 mM DMSO stock with 10 µL of Tween-80 (or Cremophor EL).

  • Homogenization: Vortex vigorously for 60 seconds. The mixture should be a clear, viscous liquid.

  • Aqueous Phase Addition: While vortexing the tube on a medium setting, dropwise add 980 µL of warm (37°C) PBS (pH 7.4).

  • Validation: Shine a laser pointer through the tube. If the beam path is highly visible (Tyndall effect), large aggregates have formed, indicating failure. A successful micellar solution will scatter very little light.

Workflow Step1 1. Stock Preparation 10-50 mM in 100% DMSO Step2 2. Surfactant Pre-mix Add Tween-80 and Vortex Step1->Step2 Prevents solvent crash Step3 3. Aqueous Dilution Dropwise addition to buffer Step2->Step3 Micelle encapsulation Step4 4. Optical Validation Check for Tyndall effect Step3->Step4 Confirms solubility

Step-wise surfactant-mediated aqueous formulation workflow to prevent solvent crash.

Protocol 2: HP- β -CD Complexation Workflow

Causality: This method relies on thermodynamic equilibrium to drive the hydrophobic aromatic ring into the cyclodextrin cavity. Gentle heating and agitation provide the kinetic energy required to overcome the hydration shell of the cyclodextrin.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your desired aqueous buffer (e.g., pure water or PBS).

  • Addition of API: Add the dry powder of 4-(4-Methoxyphenyl)-3-oxobutanenitrile directly to the HP- β -CD solution to achieve a target concentration of 2 mM.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes. The slight heat increases the kinetic mobility of the host-guest complexation.

  • Agitation: Transfer to an orbital shaker and agitate at 500 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. The supernatant contains the fully solubilized inclusion complex.

References[1] CymitQuimica. "CAS 103986-01-2: 4-methoxy-b-oxo-Benzenebutanenitrile". CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo837oCDRj-IhsymBuYI7ySpQKgcOUXC7aGl7CaS3nBPvjCSDHpXb4Mhq9Jck2J9_wsl_NKUUAhGRabbS4EWDbEBmOASIStvliWUgsQlg3iQPPvFdayjmPQBtIvVeo_kNw5s6t[3] LookChem. "3-Oxobutanenitrile". LookChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ3tvpamUwkhFUQdzUBkyew5IIfIXL_581Ed9mFwXYLgv7iSt7yV5d2S1hD1-mljbKUjCn9NuMqFFlG2D59oWRs8yZVvdFjlEnhAiNh4iDY1Z3zRxQPnbnFgGJ1dj5WKvcTNgVRPGZW9pSHneE2yfi6IuHQ3DQdg==[2] BenchChem. "A Comparative Analysis of the Reactivity of 3-Oxopentanenitrile and 3-Oxobutanenitrile in Organic Synthesis". BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHdFf3Ivxlqs3vtjf3Fw7BKKn5kR_PxDUqvS-ETPitxre9rbVgpRd0NtVkJpFwUR7Hc2Vthy1NXtBqRpgZoLNZoVQ10K4xTj5oFuKFRxp3ArtJnm_klIeTKM4sunZd5W5LwA3JNTV2ymq3qXJoYeig7940cIhqjHJ2Kwpii4uWTNHa5l6cD8ajx4wxvtdOvlVEiVTBXD3DElfeweWZQIwaKYdBwyewL98kDP9gA7zEQF3GidblD9IBXBHDubyLF-aZTsWRUTauxFg=

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 4-(4-Methoxyphenyl)-3-oxobutanenitrile

An in-depth technical guide to the solubility of 3-oxobutanenitrile in organic solvents is available.[1] A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the solubility of 3-oxobutanenitrile in organic solvents is available.[1]

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the crystallization of 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS No. 63895-78-3).[2] This document provides advanced troubleshooting and practical guidance for obtaining high-quality crystals of this compound, a key intermediate in various synthetic pathways.[3] The molecular structure, possessing a methoxyphenyl group, a ketone, and a nitrile, presents unique challenges and opportunities in developing a robust crystallization protocol.[2] This guide is structured to address common issues encountered in the laboratory, moving from specific troubleshooting scenarios to broader frequently asked questions.

Part 1: Troubleshooting Guide

This section is designed to provide immediate, actionable solutions to specific problems encountered during the crystallization process.

Issue 1: The compound "oils out" instead of crystallizing.

Symptom: Upon cooling or addition of an anti-solvent, a liquid phase (oil) separates from the solution instead of solid crystals.

Causality: "Oiling out" typically occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute.[4] The high concentration of the solute causes it to separate from the solution, but the thermal energy is too high for it to organize into a stable crystal lattice. Impurities can also suppress the melting point and promote this phenomenon.[5]

Solutions:

  • Re-heat and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount (10-20% of the current volume) of the hot "good" solvent to decrease the saturation point.[5] Allow the solution to cool much more slowly.

  • Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the oil, allowing it to solidify and subsequently crystallize.

  • Change the Solvent System: The chosen solvent may be too effective. Try a solvent in which the compound has slightly lower solubility. Alternatively, if using a binary solvent system, increase the proportion of the "poor" solvent before cooling.[4]

  • Purify the Crude Material: If impurities are suspected, purify the compound using a technique like column chromatography before attempting crystallization again.[4]

Issue 2: No crystals form, even after extended cooling.

Symptom: The solution remains clear and homogeneous (undersaturated) or becomes a supersaturated, metastable glass with no crystal formation.

Causality: Crystal formation requires both supersaturation and nucleation. This issue arises from either insufficient supersaturation or a kinetic barrier to nucleation.[4]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[6]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a pre-formed template for crystal growth.[5][7]

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, allow a small amount to evaporate slowly by leaving the container partially open in a clean, vibration-free environment.[8]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent, then attempt the cooling process again.[6]

    • Anti-Solvent Addition: If using a single solvent, consider a binary system. Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the primary solvent) to the solution at room temperature until slight turbidity persists. Then, gently warm until the solution is clear and cool slowly.

Issue 3: The resulting crystals are too small (microcrystalline powder) or of poor quality.

Symptom: The product precipitates as a fine powder, which can be difficult to filter and may trap impurities.

Causality: This is typically the result of rapid nucleation, where too many crystal nuclei form at once, leading to competition for the solute and preventing the growth of large, well-ordered crystals.[4] This is often caused by cooling the solution too quickly or excessive agitation.[5]

Solutions:

  • Slow Down the Cooling Process: The slower the cooling, the fewer nuclei are formed, and the more time molecules have to incorporate into the growing crystal lattice in an ordered fashion.[9]

    • Insulate the flask with glass wool or paper towels.

    • Place the flask in a large beaker of hot water and allow both to cool to room temperature together (Dewar method).

  • Reduce the Level of Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. While this may slightly reduce the yield, it often dramatically improves crystal quality.[5]

  • Minimize Agitation: Set up the crystallization in a location where it will not be disturbed by vibrations.[4]

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

G start Crystallization Attempt outcome Observe Outcome After Cooling start->outcome oil Problem: Oiling Out outcome->oil Liquid phase separates no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear or becomes a glass poor_xtal Problem: Poor Crystal Quality (Fine Powder) outcome->poor_xtal Fine powder precipitates success Success: High-Quality Crystals outcome->success Well-formed crystals appear sol_oil_1 Solution: Re-heat, add more 'good' solvent, cool slowly oil->sol_oil_1 sol_oil_2 Solution: Change solvent system oil->sol_oil_2 sol_no_xtal_1 Induce Nucleation: Scratch or Seed no_xtal->sol_no_xtal_1 sol_no_xtal_2 Increase Supersaturation: Evaporate solvent or add anti-solvent no_xtal->sol_no_xtal_2 sol_poor_xtal_1 Solution: Decrease cooling rate (Insulate flask) poor_xtal->sol_poor_xtal_1 sol_poor_xtal_2 Solution: Reduce initial concentration (Use more solvent) poor_xtal->sol_poor_xtal_2 sol_oil_1->outcome Retry Cooling sol_oil_2->outcome Retry Cooling sol_no_xtal_1->outcome Retry Cooling sol_no_xtal_2->outcome Retry Cooling sol_poor_xtal_1->outcome Retry Cooling sol_poor_xtal_2->outcome Retry Cooling

Caption: A troubleshooting decision tree for crystallization experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for crystallization?

A good crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[7] The principle "like dissolves like" is a useful starting point. Given the structure of 4-(4-Methoxyphenyl)-3-oxobutanenitrile, which contains polar nitrile and ketone groups and a moderately polar methoxyphenyl ring, solvents of intermediate polarity are excellent candidates.

Solvent Screening Protocol:

  • Preparation: Place a small amount of your compound (approx. 10-20 mg) into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL). If the compound dissolves completely at room temperature, the solvent is likely too good and should be rejected for single-solvent crystallization (but may be useful as the "good" solvent in a binary system).[10]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube. Continue adding the hot solvent in small portions until the compound just dissolves.[9] Record the approximate volume. A good solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. A suitable solvent will produce a good yield of crystals upon cooling.[6]

  • Evaluation: Compare the results from all tested solvents to select the one that provides the best balance of recovery and crystal quality.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsPredicted Suitability for 4-(4-Methoxyphenyl)-3-oxobutanenitrileRole
Alcohols Ethanol, IsopropanolHigh: Good candidates for single-solvent crystallization.Primary Solvent
Esters Ethyl AcetateHigh: Good potential due to moderate polarity.Primary Solvent
Ketones AcetoneModerate: May be too soluble; potentially a "good" solvent in a binary pair.[8]"Good" Solvent
Ethers Tetrahydrofuran (THF)Moderate: Likely too soluble for single-solvent use."Good" Solvent
Hydrocarbons Heptane, HexaneLow: Compound is likely insoluble; good candidates as anti-solvents."Poor" / Anti-Solvent
Chlorinated DichloromethaneModerate: Often a good solvent, but high volatility can lead to rapid, poor-quality crystal growth.[8]"Good" Solvent
Aqueous Mixtures Ethanol/Water, Acetone/WaterHigh: Excellent for fine-tuning solubility.[7]Binary System
Q2: What is supersaturation and why is it critical?

Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[9] It is the essential driving force for crystallization. Without it, crystals can neither nucleate nor grow. You create a supersaturated state by first dissolving the solute in a hot solvent to form a saturated or near-saturated solution, and then changing the conditions (e.g., by cooling) to decrease the solute's solubility. The rate at which you generate supersaturation directly impacts crystal size and quality; slow, controlled generation is key to forming large, pure crystals.[9]

Q3: Can I use a solvent mixture (binary system)? How does it work?

Yes, binary solvent systems are extremely powerful.[4] This technique is used when no single solvent has the ideal solubility profile. You dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) at the elevated temperature until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is added to clarify the solution, which is then allowed to cool slowly. As the temperature drops, the overall solvent mixture becomes progressively "poorer," inducing controlled crystallization.[6]

Q4: What analytical techniques are recommended for characterizing the final product?

To confirm the purity and identity of your crystallized 4-(4-Methoxyphenyl)-3-oxobutanenitrile, a combination of techniques is recommended:

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or other impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (C≡N nitrile stretch, C=O ketone stretch, C-O-C ether stretch).

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main compound from any residual impurities.[7]

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, this technique provides unambiguous proof of the molecular structure and packing in the solid state.[8]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • How to Crystallize Organic Compounds. (2026, February 18). wikiHow.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanenitrile.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-3-oxobutanenitrile.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Application Notes and Protocols for the Synthesis of 4-Oxobutanenitrile - Benchchem. (n.d.).
  • 2-(4-Methoxyphenyl)-3-oxobutanenitrile - CymitQuimica. (n.d.).
  • An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents - Benchchem. (n.d.).

Sources

Optimization

reducing byproduct impurities in CAS 103986-01-2 organic reactions

Technical Support Center: Troubleshooting the Synthesis of CAS 103986-01-2 Welcome to the Technical Support Center for the synthesis and process optimization of CAS 103986-01-2 (4-Methoxy-β-oxo-benzenebutanenitrile)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of CAS 103986-01-2

Welcome to the Technical Support Center for the synthesis and process optimization of CAS 103986-01-2 (4-Methoxy-β-oxo-benzenebutanenitrile)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling up the nucleophilic acyl substitution of ethyl 2-(4-methoxyphenyl)acetate with acetonitrile.

Instead of a generic troubleshooting list, this guide deconstructs the reaction mechanics to provide causality-driven solutions and self-validating protocols.

Section 1: Quantitative Impurity Profiling

To effectively troubleshoot, you must first diagnose the impurity profile of your crude isolate. Below is the quantitative analytical data for the three most common process-related impurities encountered in this specific Claisen-type condensation.

ImpurityChemical IdentityMechanism of FormationRRT (HPLC)m/z (ESI+)Target Limit
Impurity A Ethyl 2,4-bis(4-methoxyphenyl)-3-oxobutanoateClaisen Self-Condensation1.45371.18< 0.5%
Impurity B 4-Methoxyphenylacetic acidEster/Nitrile Hydrolysis0.65167.07< 0.1%
Impurity C 2-(4-methoxyphenylacetyl)-4-(4-methoxyphenyl)-3-oxobutanenitrileDiacylation (Over-reaction)1.60352.15< 0.5%

Section 2: Mechanistic Troubleshooting & FAQs

Q1: I am observing >5% of Impurity A (Claisen dimer) in my LC-MS. How can I suppress ester self-condensation? A1: The formation of Impurity A is a classic kinetic vs. thermodynamic deprotonation failure. The α-protons of ethyl 2-(4-methoxyphenyl)acetate have a pKa of ~22. Acetonitrile has a pKa of ~31 (in THF). If you use a standard base like Sodium Hydride (NaH) at room temperature, the base is present simultaneously with the ester. Because the ester is significantly more acidic than acetonitrile, the ester enolate forms preferentially and attacks unreacted ester, yielding the Claisen dimer. Resolution: Shift to a strict kinetic deprotonation regime. Use Lithium Diisopropylamide (LDA) at -78 °C to pre-form the lithioacetonitrile completely before introducing the ester. This ensures the ester acts solely as an electrophile.

Q2: Why is Impurity C (Diacylation product) forming, and how do I prevent the product from over-reacting? A2: CAS 103986-01-2 is a β-keto nitrile, making the α-protons situated between the ketone and nitrile highly acidic (pKa ~11)[2]. As soon as your desired product forms in the basic reaction mixture, it is immediately deprotonated to form a stable enolate. If unreacted starting ester is still present in the mixture, this product enolate will attack it, leading to the diacylated Impurity C. Resolution: You must maintain a large stoichiometric excess of the highly nucleophilic lithioacetonitrile. We recommend using 2.2 to 2.5 equivalents of the pre-formed acetonitrile anion. This outcompetes the product enolate for any available ester.

Q3: My final isolate contains high levels of Impurity B (4-Methoxyphenylacetic acid). What is causing this hydrolysis? A3: Impurity B arises from the hydrolysis of either the starting ester or the β-keto nitrile product. This typically occurs during the quench phase if the pH is not strictly controlled, or if ambient moisture compromises the anhydrous reaction environment[3]. Resolution: Implement a self-validating anhydrous setup (<10 ppm H₂O via Karl Fischer titration) and utilize a buffered quench. Instead of quenching with strong aqueous acid (which hydrolyzes the nitrile) or water (which hydrolyzes the ester in the presence of residual base), quench by inverse addition into a rapidly stirring solution of 1M NaH₂PO₄ buffer (pH 4.5) at 0 °C.

Section 3: Mechanistic Pathway Visualization

Pathway Ester Ethyl 4-methoxyphenylacetate (Starting Ester) Target CAS 103986-01-2 (Target Product) Ester->Target + Lithioacetonitrile (Desired Pathway) ImpA Impurity A (Claisen Dimer) Ester->ImpA + Ester Enolate (Kinetic Failure) Acetonitrile Lithioacetonitrile (Nucleophile) Acetonitrile->Target ImpC Impurity C (Diacylation Byproduct) Target->ImpC + Unreacted Ester (Stoichiometric Failure)

Mechanistic divergence in the synthesis of CAS 103986-01-2 highlighting major impurity pathways.

Section 4: Optimized, Self-Validating Experimental Protocol

This protocol utilizes inverse addition and cryogenic kinetic control to establish a self-validating system where byproduct formation is mechanistically suppressed.

Step 1: Preparation of the Kinetic Base (LDA)

  • Purge a flame-dried 500 mL 3-neck flask with Argon. Verify system integrity (target <10 ppm H₂O).

  • Add anhydrous THF (100 mL) and diisopropylamine (DIPA, 2.4 eq, 240 mmol).

  • Cool to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (2.5M in hexanes, 2.3 eq, 230 mmol) dropwise over 30 minutes. Stir for 30 minutes to ensure complete LDA formation. Causality Check: A slight excess of DIPA ensures no unreacted n-BuLi remains, which would otherwise attack the ester directly to form butyl ketones.

Step 2: Generation of Lithioacetonitrile

  • Maintain the LDA solution at -78 °C.

  • Add anhydrous acetonitrile (2.5 eq, 250 mmol) dropwise over 20 minutes.

  • Stir at -78 °C for 45 minutes. Causality Check: The 45-minute aging period at cryogenic temperatures guarantees complete deprotonation of the weakly acidic acetonitrile without allowing it to self-condense into diacetonitrile.

Step 3: Electrophile Addition

  • Dilute ethyl 2-(4-methoxyphenyl)acetate (1.0 eq, 100 mmol) in 20 mL anhydrous THF.

  • Add the ester solution dropwise to the lithioacetonitrile over 60 minutes using a syringe pump.

  • Maintain internal temperature below -70 °C during the entire addition. Causality Check: Inverse addition of the ester into a massive excess of the pre-formed anion ensures the ester is instantaneously consumed, mathematically eliminating the probability of Impurity A (Claisen) and Impurity C (Diacylation).

Step 4: Buffered Quench and Isolation

  • Prepare a quench bath of 1M NaH₂PO₄ (200 mL) cooled to 0 °C.

  • Cannulate the cold reaction mixture directly into the vigorously stirred buffer.

  • Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Causality Check: The pH 4.5 buffer neutralizes the basic enolates instantaneously without exposing the sensitive β-keto nitrile to harsh pH extremes, preventing the formation of Impurity B.

Section 5: Workflow Logic Visualization

Workflow Step1 1. Anhydrous Setup (<10 ppm H2O) Step2 2. Anion Generation (LDA + CH3CN, -78°C) Step1->Step2 Step3 3. Ester Addition (Dropwise, T < -70°C) Step2->Step3 Step4 4. Buffered Quench (pH 4.5 NaH2PO4, 0°C) Step3->Step4

Step-by-step logic for the optimized synthesis of 4-methoxy-beta-oxo-benzenebutanenitrile.

References

  • Title: Fused bicyclic heterocycle derivatives as pesticides (US20230060425A1)
  • Title: Stereochemistry of β-keto ester and β-keto nitrile alkylations Source: Journal of Organic Chemistry, 1970, 35(1), 171-175. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2). As a highly versatile β -ketonitrile building block utilized in pharmaceutical synthesis and the rational design of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2). As a highly versatile β -ketonitrile building block utilized in pharmaceutical synthesis and the rational design of agrochemicals (such as SDHI acaricides)[1], this compound presents unique handling and storage challenges.

Its dual-functional nature—featuring both an electrophilic nitrile and a highly acidic active methylene group—makes it uniquely reactive. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during long-term storage and active experimentation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My powder has changed from a white/off-white crystalline solid to a sticky, yellow-brown gum. What happened? A: This is the hallmark of active methylene oxidation and subsequent self-condensation. The methylene protons flanked by the carbonyl and nitrile groups are highly acidic, making this active methylene moiety uniquely prone to oxidation[2]. Exposure to atmospheric oxygen and ambient UV light induces radical-mediated autoxidation at this position. Furthermore, trace basic impurities on the surface of standard unwashed borosilicate glass can trigger Knoevenagel-type self-condensation, leading to colored, high-molecular-weight oligomers.

  • Causality & Fix: Always store the solid in amber, acid-washed vials under a strict Argon or Nitrogen atmosphere to eliminate oxygen and photons that drive radical formation.

Q2: My NMR spectrum shows a loss of the characteristic methylene singlet (~3.8 ppm) and the appearance of a new methyl singlet. Why is my reaction yield dropping? A: Your compound has undergone moisture-driven hydrolysis followed by rapid decarboxylation. β -ketonitriles are highly susceptible to nucleophilic attack by water, making them challenging to handle without proper precautions[3]. Adventitious moisture in your storage container or solvent hydrolyzes the nitrile to a β -keto amide, and eventually a β -keto acid[4]. Because β -keto acids are thermally unstable at room temperature, the intermediate rapidly loses CO2​ to become 4-methoxyphenylacetone.

  • Causality & Fix: This degradation is irreversible. Ensure the compound is stored in a desiccator at -20°C and only dissolved in strictly anhydrous, freshly titrated solvents.

Q3: Can I prepare a stock solution in methanol or ethanol for long-term storage? A: No. Protic solvents will accelerate tautomerization to the enol form and facilitate nucleophilic addition across the nitrile group. For working stocks, use anhydrous, degassed DMSO or Acetonitrile. Store them at -80°C in single-use aliquots to prevent freeze-thaw degradation and moisture ingress.

Part 2: Quantitative Stability Profile

To illustrate the critical importance of storage conditions, the following table summarizes the quantitative degradation profile of 4-(4-Methoxyphenyl)-3-oxobutanenitrile over a simulated 6-month period.

Storage ConditionTemperatureAtmosphereHumidityEstimated 6-Month PurityPrimary Degradant
Optimal (Recommended) -20°CArgon<5% RH>99% None
Cold, Ambient Air 4°CAirAmbient92% Hydroperoxides / Diketones
Room Temp, Desiccated 25°CAir<5% RH85% Condensation Oligomers
Worst Case 25°CAir60% RH<50% 4-Methoxyphenylacetone

Part 3: Standard Operating Procedure: Rescue & Preservation

If your batch has degraded slightly (<15% degradation by NMR), you can rescue the intact β -ketonitrile using this self-validating recrystallization protocol.

Step 1: Selective Dissolution (Removal of Oligomers)
  • Action: Suspend 1.0 g of the degraded compound in 10 mL of anhydrous diethyl ether at room temperature. Stir for 10 minutes.

  • Causality: The intact β -ketonitrile and non-polar decarboxylation products will dissolve readily, while high-molecular-weight self-condensation oligomers remain insoluble.

  • Validation: Filter the mixture through a 0.22 µm PTFE syringe filter. A clear, pale-yellow filtrate indicates the successful removal of polymeric aggregates.

Step 2: Mild Basic Wash (Removal of Hydrolyzed Acids)
  • Action: Wash the ether filtrate with 5 mL of ice-cold 5% NaHCO3​ solution, followed immediately by 5 mL of brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Causality: The NaHCO3​ selectively deprotonates the highly polar β -keto acid degradants (formed via nitrile hydrolysis), partitioning them into the aqueous phase without hydrolyzing the intact nitrile. Ice-cold temperatures prevent base-catalyzed enolization of the active product.

  • Validation: Spot the organic layer on a silica TLC plate (Hexane:EtOAc 3:1). The absence of a UV-active baseline spot confirms the complete removal of carboxylic acid impurities.

Step 3: Recrystallization & Inert Aliquoting
  • Action: Evaporate the ether under reduced pressure. Recrystallize the residue from a minimal amount of hot anhydrous hexane/ethyl acetate (9:1). Dry the resulting crystals under high vacuum on a Schlenk line for 4 hours.

  • Causality: Recrystallization purges the volatile 4-methoxyphenylacetone (the decarboxylation byproduct). High vacuum removes trace moisture that could re-initiate hydrolysis[4].

  • Storage: Transfer the dried crystals into amber glass vials under an Argon stream. Seal with PTFE-lined caps and store at -20°C.

Part 4: Degradation Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways, alongside the required preventive storage strategies.

DegradationPathways Target 4-(4-Methoxyphenyl)- 3-oxobutanenitrile Hydrolysis Hydrolysis & Decarboxylation Target->Hydrolysis Susceptible to Oxidation Active Methylene Oxidation Target->Oxidation Susceptible to Condensation Self-Condensation (Oligomers) Target->Condensation Susceptible to Moisture Moisture (H2O) Moisture->Hydrolysis Drives Oxygen Oxygen / UV Light Oxygen->Oxidation Drives HeatBase Heat / Trace Base HeatBase->Condensation Drives Sol1 Desiccator Storage (Anhydrous) Sol1->Moisture Prevents Sol2 Argon Purge & Amber Vials Sol2->Oxygen Prevents Sol3 -20°C Storage Sol3->HeatBase Prevents

Degradation pathways of β-ketonitriles and targeted preventive storage strategies.

Part 5: References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: National Institutes of Health (PMC) URL:3

  • Rational Design of β-Ketonitrile Acaricides through Binding-Mode-Guided Isosteric Ring Replacement Source: PubMed (NIH) URL:1

  • Nickel Catalyzed Selective Arylation of Geminal Dinitriles: Direct Access to α-Cyano Carbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • Molecular iodine mediated oxidative coupling of enol acetates with sodium sulfinates leading to β-keto sulfones Source: ResearchGate URL:2

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-Methoxyphenyl)-3-oxobutanenitrile Functionalization

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(4-Methoxyphenyl)-3-oxobutanenitrile , a highly versatile β -ketonitrile intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(4-Methoxyphenyl)-3-oxobutanenitrile , a highly versatile β -ketonitrile intermediate used in the synthesis of complex heterocycles, pyrazoles, and pharmaceutical scaffolds[1].

While β -ketonitriles are valuable building blocks[2], the α -functionalization (C2 position) of this specific substrate is notoriously challenging. The bulky 4-methoxybenzyl moiety at the C4 position creates significant steric hindrance, often leading to poor yields, catalyst poisoning, or undesired O-alkylation. This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to overcome these barriers.

Mechanistic Causality: The Root of the Steric Challenge

The α -carbon of 4-(4-Methoxyphenyl)-3-oxobutanenitrile is flanked by a carbonyl and a nitrile group, making its protons highly acidic. Deprotonation yields an ambident enolate. However, the freely rotating sp3 -hybridized benzylic carbon (C4) allows the electron-rich 4-methoxyphenyl ring to fold over the planar enolate. This conformational shielding physically blocks the trajectory of incoming bulky electrophiles toward the C2 carbon.

Consequently, the reaction is kinetically driven toward the less sterically hindered enolate oxygen, resulting in undesired O-alkylation, or the steric clash simply prevents the reaction entirely.

Pathway A 4-(4-Methoxyphenyl) -3-oxobutanenitrile B Ambident Enolate Intermediate A->B Base Deprotonation C C-Alkylation (Sterically Hindered) B->C Soft Electrophile + Lewis Acid D O-Alkylation (Kinetically Favored) B->D Hard Electrophile + Polar Solvent

Enolate reactivity pathways highlighting steric control in β-ketonitrile functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing predominantly O-alkylation instead of the desired C-alkylation at the α -position?

A: You are likely using a hard base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF). These conditions generate "naked," loosely paired enolates. Because the 4-methoxybenzyl group sterically shields the C-alpha position, the electrophile attacks the unhindered oxygen atom.

Solution: You must alter the geometry of the enolate using Lewis Acid Templating . By adding a borderline Lewis acid like ZnCl₂, the zinc cation coordinates strongly to both the enolate oxygen and the nitrile nitrogen, forming a rigid 6-membered chelate ring. This ties up the oxygen's lone pairs (reducing its nucleophilicity) and locks the enolate in a geometry that exposes the α -carbon to the electrophile.

Table 1: Effect of Reaction Conditions on the Regioselectivity of α -Benzylation

BaseAdditiveSolventTemp (°C)C-Alkylation (%)O-Alkylation (%)SM Recovery (%)
NaHNoneDMF2515%80%5%
K₂CO₃NoneAcetone6030%65%5%
LiHMDSNoneTHF-7845%45%10%
LiHMDS ZnCl₂ (1.1 eq) THF -78 to 25 92% <2% 6%
Q2: How do I practically execute the Lewis Acid-templated C-alkylation to guarantee high yields?

A: Follow the self-validating methodology below. The key is ensuring complete transmetalation to the zinc enolate before introducing your electrophile.

Protocol 1: Lewis Acid-Templated α -Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Transmetalation: Add anhydrous ZnCl₂ (1.1 equiv, 1.0 M in ether) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: The formation of the zinc enolate is accompanied by a distinct color shift from pale yellow to deep orange. To validate complete formation, quench a 0.1 mL aliquot in D₂O and analyze via ¹H NMR; you must observe >95% deuterium incorporation at the C2 α -position (disappearance of the singlet at ~3.5 ppm).

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equiv).

  • Reaction: Remove the cooling bath, warm to room temperature, and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Q3: My Pd-catalyzed α -arylation is failing, and I recover unreacted starting material. What is causing this?

A: The failure is twofold. First, the nitrile group is a strong σ -donor and can tightly coordinate to the palladium center, forming an inactive Pd(II)-nitrile off-cycle complex[3]. Second, the bulky 4-methoxybenzyl group severely hinders the reductive elimination step of the catalytic cycle.

Solution: You must use highly sterically demanding, electron-rich phosphine ligands (e.g., BrettPhos or Mor-DalPhos). These bulky ligands prevent multiple nitrile molecules from coordinating to the palladium center and physically force the challenging reductive elimination step to occur, overriding the steric bulk of the substrate.

Workflow Start Low Yield / Steric Hindrance in α-Functionalization CheckRegio Check Regioselectivity (NMR / LC-MS) Start->CheckRegio O_Alk Predominant O-Alkylation CheckRegio->O_Alk O-attack No_Rxn No Reaction / Recovery of SM CheckRegio->No_Rxn Steric Block Solv_Base Switch to Non-polar Solvent Add Lewis Acid (ZnCl2) O_Alk->Solv_Base Cat_Change Use Transition Metal Catalysis or Photocatalysis No_Rxn->Cat_Change Success Desired α-Functionalized Product Solv_Base->Success Cat_Change->Success

Systematic troubleshooting workflow for overcoming steric hindrance in β-ketonitriles.

Q4: How can I bypass ionic steric hindrance entirely for complex C-C bond formations (e.g., dimerization)?

A: By shifting from an ionic pathway to a radical pathway using Photocatalysis . Radicals are significantly less sensitive to steric hindrance than anionic nucleophiles. Recent advancements demonstrate that stereoselective (>99%) C-C oxidative coupling reactions of β -ketonitriles can be realized using zwitterionic ligand-capped CsPbBr₃ perovskite quantum dots under visible light[4][5]. The photogenerated holes oxidize the enolate to an α -carbonyl radical, which smoothly dimerizes despite the bulky 4-methoxybenzyl group.

Protocol 2: Photocatalytic Oxidative C-C Coupling
  • Preparation: In a borosilicate glass vial, dissolve 4-(4-Methoxyphenyl)-3-oxobutanenitrile (0.1 mmol) in a CH₂Cl₂/cyclohexane solvent mixture (1:1 v/v, 2 mL).

  • Catalyst Addition: Add CsPbBr₃ perovskite nanocrystals (capped with oleic acid/oleylamine, 5 mg)[4].

  • Atmosphere: Purge the mixture with O₂ for 5 minutes (O₂ acts as the terminal oxidant for the photogenerated electrons).

  • Irradiation: Irradiate the vial with a blue LED (450 nm) for 24 hours at room temperature with vigorous stirring.

    • Validation Checkpoint: The reaction progress can be visually monitored. As the substrate is consumed, the fluorescence of the CsPbBr₃ NCs (emission ~510 nm under 450 nm irradiation) will begin to recover, indicating that the starting material is no longer quenching the excited state[5].

  • Isolation: Filter the mixture through a short pad of Celite to remove the nanocrystals. Concentrate the filtrate and purify by column chromatography to isolate the stereoselective dl-isomer.

References

  • Azar Rostampoor and Abdolali Alizadeh. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances (via ResearchGate). 1

  • "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones." Beilstein Journal of Organic Chemistry. 2

  • "Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles." The Journal of Organic Chemistry. 3

  • "Metal Halide Perovskites for Organic Chemical Transformations." Encyclopedia.pub. 4

  • "Efficient and Selective Photogeneration of Stable N-Centered Radicals via Controllable Charge Carrier Imbalance in Cesium Lead Halide Nanocrystals." ACS Publications.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Empirical NMR Data vs. In Silico Prediction Models for 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently observe drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently observe drug development professionals relying heavily on in silico NMR prediction tools during high-throughput structural elucidation. While software predictions accelerate workflows, they often struggle with complex electronic environments.

This guide objectively compares the performance of two industry-standard prediction algorithms—ChemDraw (ChemNMR) and Mnova (MestReNova) —benchmarked against the empirical ¹H and ¹³C NMR data of 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) [1],[2]. By dissecting the causality behind prediction deviations, this guide establishes a framework for knowing when to trust algorithms and when to rely on wet-lab reality.

Molecule Profile & Mechanistic Challenges

Compound: 4-(4-Methoxyphenyl)-3-oxobutanenitrile Structure: A para-methoxyphenyl ring attached to a β-keto nitrile backbone. The Analytical Challenge: The methylene protons at C2 (between the carbonyl and the nitrile) and C4 (between the aromatic ring and the carbonyl) reside in highly anisotropic environments. The spatial proximity of the C≡N triple bond and the C=O double bond creates a complex magnetic shielding cone that severely tests the limits of prediction algorithms.

Experimental Protocol: A Self-Validating System

To objectively benchmark the software, we must first establish an absolute empirical ground truth. The following protocol is designed as a self-validating system —every parameter is chosen to eliminate solvent-induced artifacts and ensure quantitative reliability.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg of the compound in 600 µL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal fiducial marker. Causality: TMS provides an absolute zero-point calibration, ensuring that any calculated residual (Δδ) is due to algorithmic error, not referencing drift.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (Z-axis) to achieve a TMS lineshape half-height width (W₁/₂) of < 0.6 Hz. Tune and match the probe to the exact resonance frequencies of ¹H and ¹³C to maximize the signal-to-noise ratio (SNR).

  • ¹H NMR Acquisition: Use a 30° excitation pulse (zg30) with a 1.0 s relaxation delay (d1), acquiring 16 transients. Causality: A 30° pulse ensures rapid longitudinal relaxation (T₁), preventing signal saturation and allowing for accurate relative integration of the methoxy and methylene protons.

  • ¹³C NMR Acquisition: Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulses. Set d1 to 2.0 s and acquire 1024 transients. Causality: The extended d1 ensures that the unprotonated quaternary carbons (e.g., the nitrile and carbonyl carbons) fully relax between scans, yielding reliable peak intensities for structural confirmation.

  • Processing: Apply an exponential window function (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Phase and baseline correct the spectra, setting TMS strictly to 0.00 ppm.

Workflow Visualization

The following diagram illustrates the parallel pathways of our comparative methodology, contrasting empirical acquisition with in silico prediction.

NMR_Workflow Start 4-(4-Methoxyphenyl) -3-oxobutanenitrile ExpPrep Sample Prep (CDCl3 + TMS) Start->ExpPrep InSilico In Silico Prediction Start->InSilico Acquisition NMR Acquisition (400 MHz 1H / 100 MHz 13C) ExpPrep->Acquisition Empirical Empirical Data Processing Acquisition->Empirical Compare Residual Analysis (Δδ = δ_exp - δ_pred) Empirical->Compare ChemDraw ChemDraw (ChemNMR) Linear Additivity InSilico->ChemDraw Mnova Mnova (HOSE + NN) Machine Learning InSilico->Mnova ChemDraw->Compare Mnova->Compare Elucidation Structural Elucidation & Validation Compare->Elucidation

Workflow comparing empirical NMR acquisition with in silico prediction models.

Data Presentation & Comparative Analysis

The tables below summarize the quantitative performance of ChemDraw and Mnova against our empirical ground truth. Residuals (Δδ) are calculated as the absolute difference between empirical and predicted values.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton EnvironmentEmpirical (δ ppm)ChemDraw (δ ppm)Mnova (δ ppm)Δδ (ChemDraw)Δδ (Mnova)
-OCH₃ 3.80 (s, 3H)3.783.810.020.01
Ar-CH₂-CO (C4) 3.75 (s, 2H)3.623.720.13 0.03
CO-CH₂-CN (C2) 3.48 (s, 2H)3.553.500.07 0.02
Ar-H (meta to OMe)7.15 (d, 2H)7.107.130.050.02
Ar-H (ortho to OMe)6.89 (d, 2H)6.856.880.040.01
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon EnvironmentEmpirical (δ ppm)ChemDraw (δ ppm)Mnova (δ ppm)Δδ (ChemDraw)Δδ (Mnova)
C=O (C3) 195.2198.5196.03.3 0.8
C≡N (C1) 113.8115.0114.21.20.4
Ar-C-OMe 159.0158.5159.20.50.2
Ar-C (ortho to CH₂)130.8130.0130.50.80.3
Ar-C (ipso to CH₂)124.5126.0125.11.50.6
Ar-C (ortho to OMe)114.3114.0114.50.30.2
-OCH₃ 55.355.055.40.30.1
Ar-CH₂-CO (C4) 49.552.149.82.6 0.3
CO-CH₂-CN (C2) 29.827.529.22.3 0.6

Mechanistic Insights: Why Do Predictions Deviate?

Understanding why an algorithm fails is more important than knowing that it failed. The data reveals a clear performance gap between the two software suites, rooted entirely in their underlying computational architectures.

The Limitation of Linear Additivity (ChemDraw)

ChemDraw's ChemNMR module relies on linear additivity rules, utilizing approximately 700 base values and 2000 increment parameters[3],[4]. It calculates the shift of the C2 methylene group by taking a base alkane value and adding independent mathematical increments for the -CO and -CN groups.

The Causality of Error: Linear additivity assumes that substituent effects operate independently. However, it is well-documented that linear additivity rules become highly inefficient when non-linear resonance effects or complex anisotropic environments are present[3],[5]. In 4-(4-Methoxyphenyl)-3-oxobutanenitrile, the magnetic lines of force from the highly anisotropic C≡N triple bond and the C=O double bond overlap. ChemDraw fails to account for this synergistic deshielding, resulting in significant residuals for C2 (Δδ = 2.3 ppm in ¹³C) and C4 (Δδ = 2.6 ppm in ¹³C).

The Superiority of Topological Machine Learning (Mnova)

Mnova significantly outperforms ChemDraw across all critical nodes. Mnova utilizes a hybrid approach combining Neural Networks (NN) with HOSE (Hierarchically Ordered Spherical Description of Environment) codes[3],[5].

The Causality of Accuracy: Instead of adding isolated increments, HOSE codes analyze concentric topological spheres around the target nucleus, looking one or more bonds away to find the exact structural environment within a massive experimental database[6],[4]. Because Mnova evaluates the entire β-keto nitrile fragment holistically, its neural network successfully interpolates the overlapping anisotropic effects. This results in a highly accurate prediction for the C2 protons (3.50 ppm vs. empirical 3.48 ppm) and the C=O carbon (196.0 ppm vs. empirical 195.2 ppm).

Conclusion & Recommendations

For drug development professionals synthesizing complex intermediates like 4-(4-Methoxyphenyl)-3-oxobutanenitrile, relying solely on basic additivity rules can lead to misassigned spectra and delayed workflows.

  • For Rapid Drafting: ChemDraw remains an excellent tool for quick, structural drafting and identifying simple aliphatic/aromatic regions.

  • For Complex Elucidation: When dealing with multi-functionalized backbones containing overlapping anisotropic groups (nitriles, carbonyls, alkynes), Mnova's HOSE/NN architecture is objectively superior .

  • The Ultimate Standard: In silico tools must remain advisory. The self-validating empirical protocol outlined above remains the gold standard for definitive structural proof.

References

  • Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus. Chimie, Académie des sciences / Semantic Scholar (2022) URL:[Link]

  • Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction Source: PubMed Central (PMC) URL:[Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? Source: ResearchGate Scientific Discussions URL:[Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide for the Purity Analysis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile

Target Audience: Researchers, analytical scientists, and pharmaceutical development professionals. Introduction: The Analytical Challenge of β-Ketonitriles 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and pharmaceutical development professionals.

Introduction: The Analytical Challenge of β-Ketonitriles

4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2) is a highly reactive β-ketonitrile intermediate widely utilized in the synthesis of biologically active heterocycles, including pyrazoles and isoxazoles[1][2]. The purity of this intermediate is a critical quality attribute that directly impacts downstream synthetic yields and the safety profiles of active pharmaceutical ingredients (APIs).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct chromatographic challenges:

  • Keto-Enol Tautomerism: The β-ketonitrile moiety exists in an equilibrium between its keto and enol forms. Without proper mobile phase buffering, this tautomerization leads to severe peak tailing or split peaks during elution.

  • Structurally Similar Impurities: Synthetic routes typically leave behind aromatic byproducts (e.g., 4-methoxyphenylacetic acid, 4-methoxyacetophenone) that exhibit near-identical hydrophobicities to the main product, making them difficult to resolve.

Mechanistic Rationale: C18 vs. Phenyl-Hexyl Selectivity

Standard Octadecyl-silane (C18) columns are the default choice for reversed-phase HPLC, relying almost entirely on hydrophobic (dispersive) interactions. However, when separating 4-(4-Methoxyphenyl)-3-oxobutanenitrile from its aromatic precursors, C18 often fails to provide adequate resolution due to the lack of alternative retention mechanisms[3].

To overcome this, a Phenyl-Hexyl stationary phase is evaluated as a high-performance alternative. The Phenyl-Hexyl chemistry incorporates a six-carbon alkyl spacer terminating in a phenyl ring. This dual-nature phase provides:

  • Hydrophobic Retention: Driven by the hexyl chain, functioning similarly to a short-chain alkyl column.

  • π-π Interactions: The electron-rich methoxyphenyl group of our target analyte strongly interacts with the pi-electrons of the phenyl ring on the stationary phase[4]. This orthogonal selectivity is highly effective at resolving critical pairs of aromatic impurities that co-elute on a standard C18 column[5].

Mechanism cluster_0 Standard C18 Phase cluster_1 Phenyl-Hexyl Phase Analyte Aromatic β-Ketonitrile C18 Hydrophobic Interactions Only Analyte->C18 Phenyl π-π & Hydrophobic Interactions Analyte->Phenyl Res1 Co-elution of Critical Pairs C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Caption: Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Self-Validating Experimental Protocols

To objectively compare the two column chemistries, we established a self-validating protocol. A method is only considered "valid" if the System Suitability Test (SST) passes strict predefined criteria before every sequence run[5].

Chromatographic Conditions
  • Columns Tested:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3.5 µm)

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: TFA lowers the pH to ~2.0, fully protonating acidic impurities and suppressing the ionization of the enol tautomer, thereby ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Diode Array Detector)[5].

  • Injection Volume: 5 µL.

Step-by-Step Execution & System Suitability
  • Preparation of Standard: Dissolve 4-(4-Methoxyphenyl)-3-oxobutanenitrile reference standard in 50:50 Water:ACN to a concentration of 0.5 mg/mL.

    • Scientist's Insight: Always prepare your sample diluent to closely match the initial mobile phase conditions to prevent peak distortion caused by solvent mismatch.

  • Preparation of Spiked Sample: Spike the standard with 0.5% (w/w) of known synthetic impurities: 4-methoxyphenylacetic acid (Impurity A) and 4-methoxyacetophenone (Impurity B).

  • Equilibration: Flush the column with the starting mobile phase (20% B) for at least 10 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject the spiked sample in triplicate. The system is validated only if:

    • Tailing Factor (Tf) for the main peak is ≤ 1.5.

    • Resolution (Rs) between the main peak and the closest eluting impurity is ≥ 2.0.

    • Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.

Workflow A 1. Target Definition 4-(4-Methoxyphenyl)-3-oxobutanenitrile B 2. Column Screening C18 vs. Phenyl-Hexyl A->B C 3. Mobile Phase Tuning 0.1% TFA (Suppress Tautomerism) B->C D 4. Self-Validating Protocol SST & Resolution > 2.0 C->D E 5. Final Validated Method Ready for Purity Analysis D->E

Caption: Logical workflow for HPLC method development and validation of beta-ketonitriles.

Comparative Performance Data

The experimental data below summarizes the performance of both columns under identical gradient conditions.

Table 1: Overall Chromatographic Performance
ParameterStandard C18 ColumnPhenyl-Hexyl Column
Main Peak Retention Time (tR) 8.45 min9.12 min
Tailing Factor (Tf) 1.62 (Fails SST)1.15 (Passes SST)
Theoretical Plates (N) 12,50018,200
Baseline Stability StableStable
Table 2: Resolution of Critical Pairs
ComponentC18 Retention TimeC18 Resolution (Rs)Phenyl-Hexyl Retention TimePhenyl-Hexyl Resolution (Rs)
Impurity A8.20 min-7.85 min-
Main Peak 8.45 min 1.2 (Co-elution) 9.12 min 3.8 (Baseline)
Impurity B8.60 min0.8 (Co-elution)10.45 min4.5 (Baseline)

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of the Phenyl-Hexyl stationary phase for the purity analysis of 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

On the standard C18 column, the main peak suffers from slight tailing (Tf = 1.62) and fails to resolve from Impurity A and Impurity B (Rs < 2.0). Because C18 relies solely on hydrophobicity, the structural similarities between the β-ketonitrile and its aromatic impurities result in critical co-elution[4][5].

Conversely, the Phenyl-Hexyl column leverages π-π interactions. The electron-donating methoxy group on the analyte induces a strong interaction with the phenyl phase, selectively increasing its retention time (9.12 min) relative to Impurity A[3]. This orthogonal separation mechanism achieves a baseline resolution (Rs = 3.8 and 4.5), easily passing the self-validating SST criteria.

Recommendation: For robust, reproducible purity analysis of aromatic β-ketonitriles, laboratories should default to Phenyl-Hexyl column chemistries coupled with low-pH mobile phases to suppress tautomerization.

References

  • CymitQuimica. "CAS 103986-01-2: 4-methoxy-b-oxo-Benzenebutanenitrile".
  • BenchChem. "A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde".
  • HALO Columns. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures".
  • Waters Knowledge Base. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?".
  • ResearchGate. "A High-Yielding Preparation of β-Ketonitriles".

Sources

Validation

mass spectrometry fragmentation patterns of CAS 103986-01-2

Mass Spectrometry Fragmentation Patterns of CAS 103986-01-2: A Comparative Guide for Structural Elucidation Executive Summary In the realm of synthetic organic chemistry and drug development, the unambiguous structural e...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of CAS 103986-01-2: A Comparative Guide for Structural Elucidation

Executive Summary

In the realm of synthetic organic chemistry and drug development, the unambiguous structural elucidation of positional isomers is a critical quality control gateway. CAS 103986-01-2 (4-(4-Methoxyphenyl)-3-oxobutanenitrile) is a highly versatile β -keto nitrile building block. However, distinguishing it from its structural isomers—such as the γ -keto nitrile CAS 38102-72-6 (4-(3-Methoxyphenyl)-4-oxobutyronitrile)—requires deep analytical precision.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) fragmentation performance of CAS 103986-01-2 against its primary alternative. By understanding the mechanistic causality behind their gas-phase dissociation, researchers can confidently deploy High-Resolution Mass Spectrometry (HRMS) to fingerprint and validate these compounds.

Structural & Mechanistic Profiling: The Causality of Cleavage

The fundamental principle governing the fragmentation of oxobutanenitriles is the relative stability of the resulting carbocations following α -cleavage . The position of the carbonyl group dictates the thermodynamic fate of the molecule under both Electron Ionization (EI) and Collision-Induced Dissociation (CID).

CAS 103986-01-2 ( β -Keto Nitrile): In this structure, the carbonyl group is separated from the aromatic ring by a methylene bridge. When the molecular ion undergoes α -cleavage at the C3-C4 bond, it ejects a COCH 2​ CN radical (68 Da). The remaining positive charge is localized on the benzylic carbon, which rapidly rearranges to form a highly stabilized methoxytropylium ion at m/z 121.065 . This extensive charge delocalization makes m/z 121 the dominant base peak. A secondary α -cleavage at the C2-C3 bond yields an acylium ion at m/z 149.060 , which subsequently undergoes decarbonylation (loss of CO) to converge back to the m/z 121 tropylium state. Furthermore, the methoxy group is prone to losing a methyl radical or formaldehyde, a well-documented pathway in methoxy-aromatic systems .

CAS 38102-72-6 ( γ -Keto Nitrile Alternative): Conversely, in this isomer, the carbonyl group is directly conjugated to the aromatic ring. α -cleavage of the alkyl chain (C3-C4 bond) results in the loss of a CH 2​ CH 2​ CN radical (54 Da). Because the carbonyl is directly attached to the ring, the resulting fragment is a stable arylacylium ion (methoxybenzoyl cation) at m/z 135.044 . Subsequent loss of CO yields the methoxyphenyl cation at m/z 107.049 .

This mechanistic divergence—producing a base peak of m/z 121 for the β -keto isomer versus m/z 135 for the γ -keto isomer—provides an infallible diagnostic metric for product verification.

Comparative Fragmentation Pathways

The diagram below maps the self-validating fragmentation logic of CAS 103986-01-2. By tracking these specific neutral losses, analysts can confirm the molecular architecture independent of retention time.

MS_Fragmentation M Molecular Ion [M]⁺ m/z 189.079 C11H11NO2 Acylium Acylium Ion m/z 149.060 [M - CH2CN]⁺ M->Acylium α-cleavage (C2-C3) - •CH2CN (40 Da) Tropylium Methoxybenzyl Cation m/z 121.065 [M - C3H2NO]⁺ M->Tropylium α-cleavage (C3-C4) - •COCH2CN (68 Da) MethoxyLoss Radical Cation m/z 174.055 [M - CH3]•⁺ M->MethoxyLoss Methoxy cleavage - •CH3 (15 Da) Acylium->Tropylium Decarbonylation - CO (28 Da) Tropylium2 Tropylium Cation m/z 91.054 [m/z 121 - CH2O]⁺ Tropylium->Tropylium2 Formaldehyde loss - CH2O (30 Da)

Figure 1: Proposed EI-MS fragmentation pathway of CAS 103986-01-2.

Quantitative Data Summary

To facilitate rapid comparative screening, the exact mass data and diagnostic neutral losses for both compounds are summarized below. High-resolution mass accuracy (<3 ppm) is required to differentiate isobaric interferences from these target ions.

CompoundStructure TypeMolecular Ion (m/z)Base Peak (m/z)Secondary Diagnostic Ion (m/z)Primary Neutral Loss
CAS 103986-01-2 β -keto nitrile189.079121.065 149.060-68.026 Da ( COCH 2​ CN)
CAS 38102-72-6 γ -keto nitrile189.079135.044 107.049-54.034 Da ( CH 2​ CH 2​ CN)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal quality control gates to guarantee that the observed fragmentation is an artifact of the molecule's true structure, not instrumental drift.

Protocol: High-Resolution LC-MS/MS Analysis for Isomer Differentiation

Objective: To unambiguously differentiate CAS 103986-01-2 from its γ -keto isomer using a Thermo Q Exactive HF-X Orbitrap mass spectrometer .

Step 1: System Suitability & Calibration (The Self-Validation Check)

  • Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution prior to the run.

  • Causality: High-resolution mass spectrometry relies on sub-3 ppm mass accuracy to accurately calculate chemical formulas from neutral losses. Calibrating the Orbitrap mass analyzer ensures that the measured mass defect (e.g., distinguishing CO loss from C 2​ H 4​ loss) is absolute.

  • Validation Gate: Do not proceed unless mass accuracy is confirmed at <2 ppm and resolving power is verified at 120,000 FWHM.

Step 2: Chromatographic Separation

  • Action: Inject 2 μ L of the sample (diluted to 1 μ g/mL in LC-MS grade Acetonitrile) onto a Hypersil GOLD C18 column (2.1 mm × 150 mm, 1.9 μ m). Utilize a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) .

  • Causality: While MS/MS alone can differentiate the isomers, baseline chromatographic separation prevents ion suppression and provides orthogonal retention time data, reinforcing the identification.

Step 3: Data-Dependent Acquisition (dd-MS2)

  • Action: Operate the instrument in Positive ESI Full Scan-ddMS2 mode. Set stepped Normalized Collision Energies (NCE) at 20, 30, and 40 eV.

  • Causality: Stepped NCE ensures that both fragile benzylic bonds (requiring low energy) and stable aromatic rings (requiring high energy) are fragmented in a single analytical run. This captures the complete structural blueprint without requiring multiple injections.

Step 4: Data Interpretation & Quality Control

  • Action: Extract the diagnostic MS2 chromatograms: m/z 121.065 for CAS 103986-01-2 and m/z 135.044 for CAS 38102-72-6.

  • Validation Gate: A positive identification requires the experimental isotopic pattern of the precursor [M+H]⁺ (m/z 190.086) to match the theoretical C 11​ H 12​ NO 2​ ⁺ distribution with >95% confidence. Furthermore, a solvent blank injected immediately prior must show zero signal at the target m/z to rule out carryover.

Conclusion

The position of the ketone relative to the aromatic ring fundamentally alters the dominant α -cleavage pathway of oxobutanenitriles. By leveraging the thermodynamic preference for the methoxytropylium cation (m/z 121) over the arylacylium cation (m/z 135), researchers can utilize this comparative MS profile to definitively authenticate CAS 103986-01-2 in complex synthetic mixtures.

References

  • Columbia University Irving Institute for Clinical and Translational Research. "Untargeted Metabolomics." Columbia University, [Link]

  • National Center for Biotechnology Information (NCBI). "Bioactive Peptide Profiling in Collagen Hydrolysates: Comparative Analysis Using Targeted and Untargeted Liquid Chromatography–Tandem Mass Spectrometry Quantification." PMC, [Link]

Comparative

FTIR spectroscopy validation of 4-methoxy-beta-oxo-benzenebutanenitrile

FTIR Spectroscopy Validation of 4-Methoxy- β -oxo-benzenebutanenitrile: A Comparative Analytical Guide Executive Summary 4-Methoxy- β -oxo-benzenebutanenitrile (CAS 103986-01-2) is a highly versatile β -ketonitrile inter...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Validation of 4-Methoxy- β -oxo-benzenebutanenitrile: A Comparative Analytical Guide

Executive Summary

4-Methoxy- β -oxo-benzenebutanenitrile (CAS 103986-01-2) is a highly versatile β -ketonitrile intermediate extensively utilized in the synthesis of biologically active heterocycles, such as pyrazoles and isoxazoles, during drug development ()[1]. Validating the structural integrity of this compound is critical for batch-release testing. This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, providing a self-validating experimental protocol and mechanistic insights into spectral interpretation.

Structural Context and The Analytical Challenge

To accurately validate 4-methoxy- β -oxo-benzenebutanenitrile, one must understand its specific structural dynamics. With the molecular formula C11​H11​NO2​ ()[2], the structure consists of a 4-methoxyphenyl group attached to a 3-oxobutanenitrile chain (systematically: 4-(4-methoxyphenyl)-3-oxobutanenitrile) ()[3].

Unlike benzoylacetonitrile derivatives where the carbonyl is directly conjugated to the aromatic ring, the carbonyl in 4-methoxy- β -oxo-benzenebutanenitrile is isolated by a methylene spacer. Furthermore, β -ketonitriles are subject to complex keto-enol and nitrile-ketenimine tautomeric equilibria ()[4]. The dominant tautomer is highly dependent on the physical state and solvent, making solid-state FTIR a critical tool for capturing the baseline structural snapshot without introducing solvent-induced artifacts.

Tautomerism Keto Keto Tautomer (Non-conjugated Nitrile) Enol Enol Tautomer (Conjugated Nitrile) Keto->Enol Equilibrium (Solvent Dependent) FTIR ATR-FTIR Detection Solid-State Snapshot Keto->FTIR C≡N @ ~2250 cm⁻¹ NMR NMR Detection Solution-State Average Keto->NMR Distinct CH2 peaks Enol->FTIR C≡N @ ~2220 cm⁻¹ Enol->NMR Vinylic CH peak

Fig 1: Tautomeric equilibrium of beta-ketonitriles and corresponding analytical detection strategies.

Comparative Analysis: FTIR vs. NMR vs. Raman

When selecting an analytical method for β -ketonitriles, researchers must weigh atomic resolution against sample state and throughput. While NMR provides unparalleled atomic connectivity, it forces the sample into solution, potentially altering the native keto-enol ratio[4]. ATR-FTIR excels in rapid, non-destructive solid-state validation.

Analytical ParameterATR-FTIR Spectroscopy 1 H/ 13 C NMR SpectroscopyRaman Spectroscopy
Primary Utility Rapid solid-state functional group validationDetailed solution-state atomic connectivityComplementary skeletal backbone analysis
Tautomer Resolution Excellent (Solid-state snapshot of Keto/Enol)Moderate (Time-averaged if exchange is fast)Good (Highlights C=C and C≡N polarizability)
Sample Preparation None (Direct solid application)Requires deuterated solvents (e.g., CDCl3​ )None (Can scan through glass vials)
C≡N Sensitivity High (Strong dipole moment change)[5]Indirect ( 13 C peak at ~115-120 ppm)Very High (Strong polarizability change)
Cost & Throughput Low cost, High throughput (< 2 mins)High cost, Moderate throughput (~15 mins)Moderate cost, High throughput

Causality Insight: FTIR is selected as the primary validation tool for batch-release testing because the carbon-nitrogen triple bond is highly polar. Stretching this bond produces a massive change in the dipole moment ( dμ/dx ), resulting in an unusually intense and sharp C≡N peak that is easily identifiable and highly diagnostic ()[5].

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, the following ATR-FTIR protocol incorporates a self-validating feedback loop to prevent false readings caused by environmental contamination.

Step-by-Step Methodology:

  • System Calibration: Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm −1 is within ±1 cm −1 .

    • Causality: This confirms the interferometer's laser alignment is accurate before sample testing, ensuring peak shift data is reliable.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect an ambient air background scan.

    • Causality: Atmospheric water absorbs heavily around 3300 cm −1 and 1640 cm −1 . Subtracting this prevents the masking of potential enol O−H stretches.

  • Sample Application: Deposit ~2-5 mg of crystalline 4-methoxy- β -oxo-benzenebutanenitrile[3] directly onto the crystal. Engage the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Consistent pressure guarantees a uniform evanescent wave penetration depth, which is strictly required for reproducible peak intensity ratios.

  • Spectral Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , utilizing 32 co-added scans to maximize the signal-to-noise ratio.

  • Self-Validation Check (Moisture Detection): Analyze the C≡N stretch. Saturated nitriles should appear near 2250 cm −1 ()[6]. If a broad band appears at >3300 cm −1 accompanied by an anomalous shift of the C≡N peak, the sample has absorbed moisture.

    • Causality: Nitriles can form H2​O :nitrile complexes that significantly alter the C≡N stretching frequency ()[7]. If detected, the protocol dictates rejecting the scan, desiccating the sample, and repeating the workflow.

Workflow A 1. Polystyrene Calibration B 2. Background (Air/Blank Scan) A->B C 3. Sample Scan (4-methoxy-β-oxo...) B->C D 4. Self-Validation (Peak Ratio Check) C->D E Desiccate & Repeat D->E Fail (Moisture Detected) E->B Re-scan

Fig 2: Step-by-step self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

Mechanistic Insights into Spectral Interpretation

Validating the spectrum requires understanding the specific vibrational mechanics of 4-methoxy- β -oxo-benzenebutanenitrile:

  • The Nitrile ( C≡N ) Stretch: Because the nitrile group is adjacent to a saturated methylene carbon ( −CH2​−CN ), it acts as an aliphatic nitrile. The sharp, intense peak will manifest between 2240 and 2260 cm −1 [5]. If the molecule were to tautomerize heavily into the enol form ( C(OH)=CH−CN ), conjugation would weaken the C≡N force constant, shifting the peak lower to ~2220-2230 cm −1 [5][6].

  • The Carbonyl ( C=O ) Stretch: The beta-ketone is isolated from the aromatic ring by a −CH2​− group. Therefore, it lacks the conjugation seen in direct benzoyl derivatives. Expect the C=O stretch to appear in the standard aliphatic ketone range of 1710-1725 cm −1 , rather than the <1700 cm −1 range typical of aryl ketones.

  • The Ether ( C−O−C ) Stretches: The para-methoxy group on the benzene ring provides strong, diagnostic asymmetric and symmetric C−O−C stretching bands near 1250 cm −1 and 1030 cm −1 , respectively.

References
  • Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Advances URL: [Link]

  • Title: Spectrometric studies and theoretical calculations of some β-ketonitriles Source: ResearchGate URL: [Link]

  • Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: The infrared spectra of nitriles and related compounds frozen in Ar and H2O Source: PubMed (NIH) URL: [Link]

Sources

Validation

Comparative Technical Guide: 4-(4-Methoxyphenyl)-3-oxobutanenitrile vs. Standard β-Keto Nitriles

As a Senior Application Scientist specializing in synthetic methodology and drug discovery, I approach the selection of building blocks not merely as a theoretical exercise, but as a critical operational decision. When d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic methodology and drug discovery, I approach the selection of building blocks not merely as a theoretical exercise, but as a critical operational decision. When designing scalable synthetic routes for pharmaceutical intermediates, the choice of β-keto nitrile fundamentally dictates the efficiency of downstream heterocycle functionalization.

Standard β-keto nitriles, such as 3-oxobutanenitrile (cyanoacetone), are widely recognized as foundational precursors for synthesizing biologically active heterocycles, including aminopyrazoles, aminoisoxazoles, and 2-pyridones. However, these simple aliphatic nitriles often present significant handling and scalability challenges. In this guide, we will objectively compare the performance of standard 3-oxobutanenitrile against the structurally advanced 4-(4-Methoxyphenyl)-3-oxobutanenitrile , analyzing the causality behind their divergent reactivities and providing self-validating experimental protocols for your laboratory workflows.

Structural & Electronic Causality: The "Why" Behind the Performance

The primary failure mode I observe when scaling up heterocycle syntheses using standard aliphatic β-keto nitriles is their propensity for uncontrolled self-condensation.

3-Oxobutanenitrile (Standard) is a small, highly polar, and relatively unhindered liquid. Because its electrophilic carbonyl and nucleophilic α-carbon are sterically exposed, the molecule is highly susceptible to degradation and polymerization under ambient conditions, often requiring strict cold storage and careful handling.

4-(4-Methoxyphenyl)-3-oxobutanenitrile (Target Compound) introduces a strategically placed p-methoxybenzyl moiety. This structural modification fundamentally alters the molecule's behavior:

  • Steric Shielding: The bulk of the aromatic ring shields the highly reactive methylene and carbonyl centers, drastically reducing intermolecular self-condensation and enhancing shelf stability. It exists as a stable crystalline solid rather than a volatile liquid.

  • Electronic Modulation: The electron-donating methoxy group (+M effect) subtly modulates the electronic properties of the molecule. While separated from the carbonyl by a methylene spacer, its inductive and through-space effects optimize the electrophilicity of the carbonyl, favoring controlled nucleophilic attack by reagents like hydrazines or ureas over chaotic oligomerization.

G A p-Methoxybenzyl Substitution B Steric Shielding & Stability A->B C Reduced Self-Condensation B->C D Controlled Nucleophilic Attack C->D E High-Yield Heterocycles D->E

Figure 1: Mechanistic pathway of p-methoxybenzyl substitution enhancing heterocycle yield.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their performance across standard synthetic metrics. The data below summarizes their physical properties and yields in standard heterocyclic condensations.

Parameter3-Oxobutanenitrile (Standard)4-(4-Methoxyphenyl)-3-oxobutanenitrile
CAS Number 2469-99-0103986-01-2
Physical State Pale yellow liquidCrystalline solid
Shelf-Life (25°C) < 1 month (prone to polymerization
Comparative

evaluating reactivity of 4-(4-Methoxyphenyl)-3-oxobutanenitrile vs unmethoxylated analogs

Introduction & Structural Significance The β -keto nitrile scaffold is a highly versatile building block in modern organic synthesis, serving as a critical precursor for polyfunctionally substituted heterocycles such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The β -keto nitrile scaffold is a highly versatile building block in modern organic synthesis, serving as a critical precursor for polyfunctionally substituted heterocycles such as pyrazoles, pyrimidines, and triazines[1]. While 4-phenyl-3-oxobutanenitrile serves as the fundamental baseline for these transformations, the introduction of a methoxy group at the para-position of the phenyl ring—yielding 4-(4-methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2)[2]—subtly but significantly alters the molecule's electronic landscape.

This technical guide provides an objective, data-driven comparison of these two analogs. By analyzing the electronic effects of the methoxy substitution, we can predict and optimize synthetic strategies, reaction kinetics, and protocol design for advanced drug development applications.

Electronic Effects & Mechanistic Causality

The chemical reactivity of 3-oxobutanenitriles is governed by the interplay of three primary reactive sites, as outlined in [3]:

  • C1 (Nitrile Carbon): Electrophilic and susceptible to intramolecular cyclization.

  • C2 (Active Methylene): Highly acidic, readily forming a nucleophilic enolate.

  • C3 (Carbonyl Carbon): Electrophilic and susceptible to primary nucleophilic attack.

In the unmethoxylated analog, the benzyl group exerts a standard, mild inductive effect. However, in 4-(4-methoxyphenyl)-3-oxobutanenitrile, the para-methoxy group donates significant electron density into the aromatic ring via resonance (+M effect). This electron-rich phenyl ring subsequently increases electron density at the benzylic methylene (C4).

Causality of Electronic Shifts:

  • Reduced C3 Electrophilicity: The increased electron density at C4 inductively stabilizes the partial positive charge on the C3 carbonyl. This renders the carbonyl carbon less susceptible to attack by weak nucleophiles.

  • Attenuated C2 Acidity: The weakened electron-withdrawing capacity of the C3 carbonyl slightly reduces the acidity of the C2 protons. Consequently, complete enolization requires marginally longer reaction times or a stronger base, though the resulting enolate becomes a more potent nucleophile.

ElectronicEffects OMe 4-Methoxy Group (+M Resonance) Phenyl Phenyl Ring (Electron Rich) OMe->Phenyl Electron Donation C4 C4 Benzylic CH2 (Inductively Donating) Phenyl->C4 Increased Density C3 C3 Carbonyl C=O (Lower Electrophilicity) C4->C3 Inductive Stabilization C2 C2 Active Methylene (Lower Acidity) C3->C2 Attenuated Pull

Electronic cascade from the 4-methoxy group to the active methylene core.

Comparative Reactivity Profile

To objectively evaluate the impact of these electronic shifts, the table below compares the performance of both analogs across standard synthetic metrics, extrapolating baseline data from the [1].

Property / Metric4-Phenyl-3-oxobutanenitrile4-(4-Methoxyphenyl)-3-oxobutanenitrileSynthetic Implication
C2 Proton pKₐ (Est.) ~10.5~10.8Methoxylated analog requires slightly longer enolization time.
C3 Electrophilicity HighModerate-HighNucleophilic attack at C3 is slower for the methoxylated analog.
Yield: DMF-DMA Adduct 85% (1.0 h reflux)78% (1.5 h reflux)Reduced acidity at C2 slightly hinders initial enamine formation.
Yield: 5-Aminopyrazole 92% (2.0 h reflux)88% (3.0 h reflux)Reduced C3 electrophilicity delays hydrazone intermediate formation.
Solubility (EtOH/EtOAc) ModerateHighMethoxy group improves solvation, aiding homogeneous reactions[2].

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical implications of these reactivity differences, the following protocols outline the synthesis of key intermediates. These workflows are designed as self-validating systems, incorporating in-process controls (TLC) and analytical verification to ensure protocol integrity.

Protocol A: Synthesis of the Dimethylaminomethylidene Derivative (Probing C2 Reactivity)

This reaction evaluates the nucleophilicity of the C2 active methylene by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].

  • Reagent Mixing: Dissolve 10 mmol of 4-(4-methoxyphenyl)-3-oxobutanenitrile in 15 mL of anhydrous toluene. Add 12 mmol (1.2 eq) of DMF-DMA.

    • Causality: Toluene is chosen as a non-polar solvent to drive the equilibrium forward by allowing the azeotropic removal of methanol, a byproduct of the condensation.

  • Reflux and Enolization: Heat the mixture to reflux for 1.5 hours. (Note: The unmethoxylated analog requires only 1.0 hour).

    • Causality: DMF-DMA acts as both the base (deprotonating C2) and the electrophile. The extended reflux time compensates for the slightly reduced acidity of the methoxylated C2 protons.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). Protocol integrity is validated when the starting material spot ( Rf​≈0.6 ) disappears, replaced by a highly UV-active lower spot ( Rf​≈0.3 ) confirming the formation of the extended conjugated enamine system.

  • Isolation: Cool to room temperature, evaporate the solvent under reduced pressure, and triturate the resulting oil with cold diethyl ether to precipitate the product. Verify via 1H NMR (target the characteristic singlet of the vinylic proton at ~7.8 ppm).

Protocol B: Cyclocondensation to 5-Aminopyrazoles (Probing C3/C1 Reactivity)

This protocol evaluates the electrophilicity of the C3 carbonyl and the subsequent intramolecular cyclization at the C1 nitrile[1].

  • Hydrazone Formation: Dissolve 10 mmol of the β -keto nitrile in 20 mL of absolute ethanol. Add 11 mmol of hydrazine hydrate (80% aqueous solution).

    • Causality: Ethanol provides a protic environment that facilitates the initial nucleophilic attack of hydrazine on the C3 carbonyl by stabilizing the transition state.

  • Thermal Cyclization: Reflux the mixture for 3.0 hours (compared to 2.0 hours for the unmethoxylated analog).

    • Causality: The initial attack at the less electrophilic C3 carbonyl is the rate-determining step. Extended thermal energy ensures complete conversion to the hydrazone, which rapidly undergoes intramolecular nucleophilic attack onto the C1 nitrile to form the pyrazole ring.

  • In-Process Validation: TLC monitoring (DCM:MeOH 9:1) will show the transition from the starting material to a highly polar product spot ( Rf​≈0.2 ). Self-validation is achieved by staining the TLC plate with ninhydrin; a positive (purple) stain confirms the presence of the primary exocyclic amine on the pyrazole ring.

  • Crystallization: Pour the hot mixture into 50 mL of ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 5-amino-3-(4-methoxybenzyl)-1H-pyrazole.

Workflow cluster_A Protocol A: C2 Enolization cluster_B Protocol B: C3/C1 Cyclization SM Starting Material 4-(4-Methoxyphenyl)- 3-oxobutanenitrile Step1A Reagent DMF-DMA, Reflux SM->Step1A Electrophilic Attack at C2 Step1B Reagent Hydrazine Hydrate, EtOH SM->Step1B Nucleophilic Attack at C3 Prod1A Product Dimethylaminomethylidene Derivative Step1A->Prod1A - MeOH, - HNMe2 Prod1B Product 5-Amino-3-(4-methoxybenzyl) -1H-pyrazole Step1B->Prod1B Intramolecular Nitrile Cyclization

Divergent synthetic workflows demonstrating C2 vs. C3/C1 reactivity profiles.

References

  • Title: Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives Source: Journal of Chemical Research, Synopses (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methoxyphenyl)-3-oxobutanenitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced organic building blocks like 4-(4-Methoxyphenyl)-3-oxobutanenitrile requires more than just following a basic safety sheet. You need a comprehensive u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced organic building blocks like 4-(4-Methoxyphenyl)-3-oxobutanenitrile requires more than just following a basic safety sheet. You need a comprehensive understanding of the molecule's reactivity to design a self-validating, fail-safe operational and disposal protocol.

This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning, logistical frameworks, and step-by-step procedures required to safely manage and dispose of this specific β-oxo nitrile compound.

Chemical Profile & Mechanistic Hazard Assessment

To properly dispose of a chemical, we must first understand its structural vulnerabilities and reactivity profile. 4-(4-Methoxyphenyl)-3-oxobutanenitrile features a nitrile group (-C≡N) adjacent to a β-oxo (ketone) moiety, anchored by an electron-donating methoxy-aromatic ring[1].

Mechanistic Insight: The β-oxo nitrile structure is highly versatile for nucleophilic additions and condensation reactions[1]. However, this same reactivity dictates our disposal strategy. Under strongly acidic or reducing conditions, the nitrile group can undergo hydrolysis or decomposition, potentially generating toxic byproducts. While it is a stable crystalline solid under ambient conditions[1], its waste streams must be carefully segregated to prevent accidental acid-catalyzed degradation.

Quantitative Data & Hazard Summary
Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 103986-01-2[1]Primary identifier for waste manifesting.
Molecular Weight 189.21 g/mol [1]Used for calculating stoichiometric quenching if required.
Physical State Crystalline Solid[1]Prone to dust generation; requires respiratory protection.
H302 Harmful if swallowed[2]Mandates strict hygiene; no eating/drinking in the lab.
H315 / H319 Causes skin/serious eye irritation[2]Requires robust PPE (Nitrile gloves, splash goggles).
H335 May cause respiratory irritation[2]All solid handling must occur within a certified fume hood.

Pre-Disposal: Operational Safety & Spill Containment

Trust in a safety protocol comes from its ability to be verified in real-time. The following spill response workflow is designed as a self-validating system : each step confirms the success of the previous one.

Step-by-Step Spill Response Methodology
  • Isolate and Verify Airflow: Immediately evacuate personnel from the immediate vicinity. Before re-entering, verify that the fume hood or room exhaust monitor reads a face velocity of at least 0.5 m/s (100 fpm) to ensure airborne dust is being captured.

  • Don Appropriate PPE: Equip standard nitrile laboratory gloves, a fitted N95/P100 particulate respirator (to mitigate H335 risks)[2], and chemical splash goggles.

  • Dry Containment (Do NOT use water initially): Because the compound is a solid, adding water can spread the contamination or drive it into porous surfaces. Use a static-free brush and dustpan to sweep the crystalline solid into a sealable, wide-mouth high-density polyethylene (HDPE) container.

  • Wet Decontamination: Once the bulk solid is removed, dampen a disposable cloth with a mild solvent (e.g., isopropanol or a soap/water mixture) to wipe the area.

  • Validation: Swipe the cleaned area with a fresh, dry cleanroom wipe. If any residue is visible, repeat Step 4. Place all used wipes into the solid waste container.

Step-by-Step Disposal Workflows

The disposal of organic nitriles is governed by the need to prevent the release of hydrogen cyanide (HCN) and nitrogen oxides (NOx) into the environment[3],[4]. High-temperature incineration is the industry standard and regulatory requirement for this class of compounds[5],[3].

Workflow A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)
  • Primary Packaging: Place the solid waste into a chemically compatible, UN-approved HDPE container.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid (Contains Organic Nitrile)". Include the CAS number (103986-01-2) and GHS pictograms for Exclamation Mark (GHS07)[2].

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong acids and strong oxidizers.

Workflow B: Liquid Waste Disposal (Post-Reaction Solvent Streams)

Causality Check: Why do we test pH before mixing? If a nitrile-containing solvent stream is mixed with a highly acidic waste carboy, exothermic hydrolysis can occur, leading to pressure build-up and the potential release of toxic gases[4].

  • The Self-Validating pH Check: Before transferring your reaction mixture to a bulk waste carboy, dip a pH indicator strip into the waste. Proceed only if the pH is between 6.0 and 8.0.

  • Segregation: Transfer the solution into a designated "Halogen-Free Organic Waste" carboy. Do not mix with heavy metals or aqueous acidic wastes.

  • Log Entry: Record the exact estimated mass of 4-(4-Methoxyphenyl)-3-oxobutanenitrile added to the carboy on the waste log to assist the incineration facility in calculating the required oxygen/fuel ratios.

G Start 4-(4-Methoxyphenyl)-3-oxobutanenitrile Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Liquid Dissolved in Organic Solvent CheckState->Liquid PackSolid Seal in UN-Approved Solid Waste Container Solid->PackSolid AcidCheck Self-Validation: pH Check (Ensure pH 6.0 - 8.0) Liquid->AcidCheck PackLiquid Transfer to Halogen-Free Organic Waste Carboy AcidCheck->PackLiquid Pass Incinerate High-Temperature Incineration (>1000°C) with NOx Scrubbers PackSolid->Incinerate PackLiquid->Incinerate

Caption: Waste segregation and disposal decision tree for 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

Regulatory Compliance & The Incineration Mechanism

Under environmental guidelines (such as the EPA's RCRA framework), organic nitriles cannot be disposed of in landfills due to their potential to leach and contaminate groundwater[5],[3].

The Mechanism of Safe Destruction: When organic nitriles are subjected to low-temperature burning, the incomplete combustion of the carbon-nitrogen triple bond can yield deadly hydrogen cyanide (HCN) gas and carbon monoxide[3]. To counteract this, licensed disposal facilities utilize High-Temperature Incineration (>1000°C) . At these extreme temperatures, the molecule is completely oxidized. The nitrogen content is converted into nitrogen oxides (NOx), which are subsequently neutralized by alkaline scrubbers in the facility's exhaust system, releasing only harmless nitrogen gas (N2), CO2, and water vapor into the atmosphere[3].

G Nitrile Organic Nitrile Waste (R-C≡N) LowTemp Low-Temp Burning (<800°C) Nitrile->LowTemp Improper Disposal HighTemp High-Temp Incineration (>1000°C) Nitrile->HighTemp Regulatory Standard HCN Toxic Byproducts (HCN, CO, Organics) LowTemp->HCN Safe Complete Oxidation (CO2, H2O, NOx) HighTemp->Safe Scrubber Alkaline Scrubbing (Neutralizes NOx) Safe->Scrubber Emission Safe Emission (N2, CO2, H2O) Scrubber->Emission

Caption: Mechanistic pathway comparing improper thermal destruction vs. compliant high-temp incineration.

References

  • [5] U.S. Environmental Protection Agency (EPA). "The Toxics-Release Inventory: A National Perspective." EPA Archives. Available at: [Link]

  • [3] Yufeng Chemical. "Understanding the SDS for Acetonitrile: Safe Handling Practices." Yufeng GP. Available at: [Link]

  • [4] U.S. Environmental Protection Agency (EPA). "Reviews of the Environmental Effects of Pollutants: V - Cyanide." EPA NEPIS. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Methoxyphenyl)-3-oxobutanenitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating scientific discipline. When handling complex organic building blocks like 4-(4-Methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating scientific discipline. When handling complex organic building blocks like 4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS: 103986-01-2), generic safety protocols are insufficient. This compound is a highly versatile beta-keto nitrile used extensively in pharmaceutical and agrochemical drug development[1]. However, its specific molecular architecture demands a targeted, mechanistic approach to personal protective equipment (PPE) and operational logistics.

This guide provides a field-proven, step-by-step methodology for the safe handling, solubilization, and disposal of this compound, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective defense system, we must first understand the molecular behavior of 4-(4-Methoxyphenyl)-3-oxobutanenitrile. The compound presents significant acute toxicity risks, including harmful ingestion, skin irritation, and respiratory toxicity[2]. The necessity for stringent PPE is driven by two core structural features:

  • Metabolic Reactivity of the Beta-Keto Nitrile : Nitrile derivatives can interact with cytochrome P450 enzymes in vivo[3]. Inhalation or ingestion of the crystalline dust can lead to metabolic processing that may release toxic cyanide equivalents or form reactive electrophilic intermediates.

  • Enhanced Dermal Penetration : The addition of the methoxyaryl group significantly increases the molecule's lipophilicity compared to simpler, aliphatic nitriles. This lipophilic character enhances the compound's ability to permeate the lipid bilayer of the stratum corneum, making accidental skin contact a critical and rapid exposure route.

Quantitative PPE Matrix

To mitigate these mechanistic risks, standard laboratory PPE is inadequate. When handling chemicals with high permeation risks, selecting gloves compliant with the EN ISO 374-1 standard is non-negotiable[4]. Below is the self-validating PPE matrix required for handling this compound.

PPE CategoryMaterial SpecificationQuantitative StandardCausality & Operational Purpose
Primary Gloves Nitrile (Non-latex)>6 mil thickness, EN ISO 374-1 Type AProvides high dexterity while preventing immediate dermal penetration of the lipophilic solid[4].
Secondary Gloves Butyl Rubber>15 mil thicknessWorn over nitrile when handling the compound in organic solvents (e.g., THF, DCM) to prevent rapid solvent breakthrough.
Eye Protection Polycarbonate GogglesEN 166 CompliantTight-fitting splash goggles prevent micro-particulates from contacting ocular mucosa during weighing.
Respiratory P100 / FFP3 Particulate Mask99.97% filtration efficiencyMandatory if the compound is handled outside a ventilated enclosure to prevent inhalation of aerosolized crystals.
Body Protection Flame-retardant Lab CoatAnti-static weavePrevents static accumulation, which can cause the crystalline powder to leap and cling to the operator.

Operational Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Fume Hood Preparation & Verification
  • Action : Activate the fume hood and clear all non-essential equipment to maintain laminar flow.

  • Causality : The compound is a fine crystalline powder; turbulent airflow from physical clutter can aerosolize particulates, creating an invisible inhalation hazard.

  • Validation : Check the digital airflow monitor. Proceed only if the face velocity is stable between 80–100 feet per minute (fpm).

Step 2: Anti-Static Weighing & Transfer
  • Action : Use an anti-static (zero-stat) gun on the disposable weighing boat and metal spatula before transferring the solid.

  • Causality : 4-(4-Methoxyphenyl)-3-oxobutanenitrile crystals are highly prone to static cling. Unmitigated static causes the powder to aerosolize or leap from the spatula, contaminating the balance enclosure.

  • Validation : Observe the powder during transfer. If the powder clings to the vertical walls of the weighing boat, abort the transfer, re-apply the anti-static treatment, and verify that the balance reading stabilizes without drift.

Step 3: In-Hood Solubilization
  • Action : Dissolve the weighed compound in the designated reaction solvent directly within the fume hood before moving it to the primary reactor.

  • Causality : Handling the compound as a liquid solution eliminates the risk of airborne dust generation during subsequent reactor charging.

  • Validation : Visually inspect the solution against a light background to ensure complete dissolution; no suspended particulates should remain before transfer.

Spill Response and Disposal Protocol

In the event of a spill, traditional cleanup methods (like dry sweeping) will exacerbate the hazard by aerosolizing the beta-keto nitrile dust.

Solid Spill Containment
  • Evacuate & Assess : Step back and allow the fume hood to clear any immediate dust. Ensure your P100 respirator is securely fitted.

  • Wet-Wipe Protocol : Do not use a brush or broom. Lightly dampen absorbent pads with a compatible, low-volatility solvent (e.g., a water/isopropanol mixture).

  • Wipe & Lift : Gently place the dampened pads over the spilled crystals to trap the dust. Lift the pads inward, folding the contamination into the center.

  • Validation : Shine a high-intensity flashlight parallel to the spill surface to check for remaining crystalline reflections.

Waste Segregation
  • Action : Place all contaminated pads, weighing boats, and primary nitrile gloves into a sealable hazardous waste bag. Label explicitly as "Hazardous Waste: Nitrogenous Organic Solid (Nitrile Derivative)."

  • Causality : Beta-keto nitriles must never be mixed with strong aqueous acids in waste carboys, as this can trigger hydrolysis and the potential release of hydrogen cyanide gas.

Process Visualization

Workflow A Risk Assessment: 4-(4-Methoxyphenyl)-3-oxobutanenitrile B Don Advanced PPE (EN ISO 374-1 Nitrile, P100 Respirator) A->B C Fume Hood Setup (Face Velocity: 80-100 fpm) B->C D Anti-Static Weighing & Transfer C->D E Spill Detected? D->E F Wet Wipe Protocol (Do NOT Dry Sweep) E->F Yes G Solubilization & Reaction Execution E->G No H Segregate as Nitrogenous Organic Waste F->H G->H

Workflow for the safe handling and spill response of 4-(4-Methoxyphenyl)-3-oxobutanenitrile.

References

  • Title : 4-METHOXY-BETA-OXO-BENZENEBUTANENITRILE — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Key Considerations for Selecting Nitrile Gloves for Safe Chemical Handling Source : Sumirubber URL :[Link]

  • Title : The effect of insecticide synergist treatment on genome-wide gene expression in a polyphagous pest Source : National Center for Biotechnology Information (NCBI) - PMC URL : [Link]

Sources

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